Acid-C1-PEG5-Boc
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O9/c1-17(2,3)26-16(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15(18)19/h4-14H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXUSUWJDURSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Acid-C1-PEG5-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-C1-PEG5-Boc, a heterobifunctional polyethylene glycol (PEG) linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the chemical properties of this compound, provides exemplary experimental protocols for its application in PROTAC synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts: The Role of this compound in PROTACs
PROTACs are bifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This compound serves as a flexible linker, connecting the POI-binding and E3 ligase-binding moieties. Its chemical structure features a carboxylic acid group at one end and a Boc-protected amine at the other, allowing for sequential conjugation to the two different ligands. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for researchers in designing synthesis protocols and understanding the molecule's behavior in various experimental conditions.
| Property | Value |
| Molecular Formula | C₁₇H₃₃NO₉ |
| Molecular Weight | 395.45 g/mol |
| CAS Number | 890152-41-7 |
| Appearance | Liquid or solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Functional Groups | Carboxylic Acid, Boc-protected Amine |
| Storage Conditions | -20°C |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using an this compound linker and the subsequent evaluation of its biological activity. These protocols are intended as a guide and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines the steps for conjugating a POI ligand (with a free amine) and an E3 ligase ligand (with a free amine) to the this compound linker.
Step 1: Coupling of POI Ligand to this compound
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
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Amide Bond Formation: To the activated linker solution, add the POI ligand (containing a primary or secondary amine) (1.1 eq). Continue stirring at room temperature for 12-24 hours.
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Reaction Monitoring: Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
-
Cleavage of Boc Group: Dissolve the purified product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Removal of Reagents: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
-
Activation of E3 Ligase Ligand Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.
-
Final Amide Bond Formation: Add the deprotected intermediate from Step 2 to the activated E3 ligase ligand solution. Stir at room temperature for 12-24 hours.
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Final Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the procedure to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
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Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
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Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC development.
The Pivotal Role of the PEG5 Linker in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive technical overview of the function of the PEG5 linker in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its role in drug design and development.
The Function of the PEG5 Linker in PROTACs
The PEG5 linker, comprising five ethylene glycol units, serves multiple crucial functions in a PROTAC molecule:
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Optimizing Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may cause steric hindrance, while an overly long linker can lead to unfavorable conformational flexibility and a decrease in effective concentration. The PEG5 linker often provides an optimal length and degree of flexibility to correctly orient the target protein and the E3 ligase for efficient ubiquitination.
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Enhancing Solubility and Permeability: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[1] Furthermore, the flexible PEG chain can adopt folded conformations in solution, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the lipophilic cell membrane.[2]
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Influencing Pharmacokinetics: The physicochemical properties imparted by the PEG linker, such as increased solubility and improved permeability, can have a profound impact on the pharmacokinetic profile of a PROTAC, affecting its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Data on PEG Linker Length and PROTAC Performance
The following tables summarize quantitative data from a comparative study of PROTACs targeting the bromodomain-containing protein 4 (BRD4), utilizing a JQ1-based ligand for BRD4 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).
Table 1: In Vitro Degradation of BRD4 [3]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 85 | >95 |
| PEG4 | 40 | >98 |
| PEG5 | 25 | >98 |
| PEG6 | 35 | >98 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Permeability and Target Engagement [3]
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 150 |
| PEG4 | 1.5 | 90 |
| PEG5 | 1.3 | 60 |
| PEG6 | 1.1 | 75 |
PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.
Table 3: Pharmacokinetic Parameters in Mice [3]
| Linker | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| PEG3 | 2.5 | 350 | 1500 |
| PEG4 | 3.0 | 420 | 2000 |
| PEG5 | 3.5 | 500 | 2500 |
| PEG6 | 3.2 | 450 | 2200 |
Pharmacokinetic parameters were determined following a single oral dose in mice.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC with a PEG5 Linker
This protocol describes the synthesis of a BRD4-targeting PROTAC using JQ1 as the warhead, a VHL ligand, and a PEG5 linker.
Materials:
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JQ1-acid
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VHL-amine
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Amine-PEG5-acid linker
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (Dimethylformamide)
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Anhydrous DCM (Dichloromethane)
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TFA (Trifluoroacetic acid)
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HPLC-grade solvents for purification
Procedure:
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Coupling of JQ1-acid to Amine-PEG5-acid:
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Dissolve JQ1-acid (1.0 eq) and Amine-PEG5-acid (1.1 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
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Stir at room temperature under a nitrogen atmosphere for 4 hours.
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Monitor the reaction by LC-MS.
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Upon completion, purify the JQ1-PEG5-acid intermediate by preparative HPLC.
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Coupling of JQ1-PEG5-acid to VHL-amine:
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Dissolve the purified JQ1-PEG5-acid (1.0 eq) and VHL-amine (1.1 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (3.0 eq).
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Stir at room temperature under a nitrogen atmosphere overnight.
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Monitor the reaction by LC-MS.
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Upon completion, purify the final PROTAC product by preparative HPLC.
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Western Blot Analysis of BRD4 Degradation
Materials:
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Cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
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PROTAC stock solution (in DMSO)
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Cell culture medium and supplements
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PBS (Phosphate-buffered saline)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
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HRP-conjugated secondary antibody
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ECL detection reagent and imaging system
Procedure:
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Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
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Cell Lysis and Protein Quantification:
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Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Determine protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane for 1 hour at room temperature.
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Incubate with primary antibodies overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
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Visualize protein bands using an ECL substrate.
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Quantify band intensities using densitometry software.
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Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
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Determine DC50 and Dmax values from the dose-response curve.
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NanoBRET Target Engagement Assay
Materials:
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HEK293 cells
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Plasmid encoding NanoLuc-BRD4 fusion protein
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NanoBRET™ Tracer
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NanoBRET™ Nano-Glo® Substrate
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Opti-MEM® I Reduced Serum Medium
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96-well white assay plates
Procedure:
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Cell Transfection:
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Co-transfect HEK293 cells with the NanoLuc-BRD4 plasmid.
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Plate the transfected cells in 96-well plates and incubate for 24 hours.
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Assay Preparation:
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Prepare a serial dilution of the PROTAC in Opti-MEM.
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Prepare the NanoBRET™ Tracer in Opti-MEM.
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-
Assay Execution:
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Add the PROTAC dilutions to the cells.
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Add the NanoBRET™ Tracer to all wells.
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Incubate for 2 hours at 37°C and 5% CO2.
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-
Signal Detection:
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Add the NanoBRET™ Nano-Glo® Substrate to all wells.
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Read the plate on a luminometer equipped with 450 nm and 610 nm filters.
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-
Data Analysis:
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Calculate the NanoBRET ratio (acceptor emission/donor emission).
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Plot the NanoBRET ratio against the PROTAC concentration to determine the IC50 value.
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Conclusion
The PEG5 linker represents a critical component in the design of effective PROTACs, offering a favorable balance of properties that can lead to potent protein degradation, good cell permeability, and desirable pharmacokinetic profiles. However, it is essential to recognize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of novel PROTAC-based therapeutics. A systematic evaluation of a series of linkers with varying lengths is paramount for the successful development of these promising next-generation drugs.
References
The Core Mechanism of Acid-C1-PEG5-Boc: A Technical Guide for Drug Development Professionals
Introduction: Acid-C1-PEG5-Boc is a heterobifunctional linker molecule playing a pivotal role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide elucidates the core mechanism of action of this compound, not as a standalone therapeutic, but as a critical component enabling the function of these advanced drug modalities. For researchers, scientists, and drug development professionals, understanding the properties and function of this linker is essential for the rational design and synthesis of next-generation protein degraders.
The Chemical Architecture and Functionality of this compound
This compound is characterized by three key chemical features: a carboxylic acid group, a five-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This specific arrangement of functional groups allows for a sequential and controlled chemical conjugation process, which is fundamental to the synthesis of bifunctional molecules like PROTACs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H35NO9 | [1] |
| Molecular Weight | 409.47 g/mol | [1] |
| CAS Number | 1347750-78-0 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and water | [2] |
The terminal carboxylic acid is readily activated for amide bond formation with a primary or secondary amine on a target-binding ligand. The Boc-protected amine, on the other hand, remains inert during this initial coupling step. Following the successful conjugation of the first ligand, the Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for conjugation to a second molecule, typically an E3 ubiquitin ligase-binding ligand, again through amide bond formation. The PEG5 chain acts as a flexible and hydrophilic spacer, a crucial feature for its biological function.
Core Mechanism of Action: Enabling Targeted Protein Degradation via PROTACs
The primary application and therefore the core "mechanism of action" of this compound is to serve as a linker in the construction of PROTACs. PROTACs are innovative therapeutic agents that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.
A PROTAC molecule consists of three components:
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A warhead: A ligand that specifically binds to the target protein of interest (POI).
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An E3 ligase ligand: A molecule that recruits a specific E3 ubiquitin ligase.
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A linker: A chemical bridge, such as one derived from this compound, that connects the warhead and the E3 ligase ligand.
The mechanism of action of a PROTAC, enabled by the this compound linker, can be summarized in the following steps:
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Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The flexibility and length of the PEG5 linker are critical for allowing the two proteins to adopt a productive orientation for the subsequent enzymatic reaction.
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Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell. The PROTAC molecule, not being a substrate for degradation, is then released and can engage another target protein molecule, acting catalytically.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines the general steps for the synthesis of a PROTAC molecule where a target protein ligand (Ligand-A, containing an amine) is first coupled to this compound, followed by deprotection and coupling to an E3 ligase ligand (Ligand-B, containing a carboxylic acid).
References
The Core of Connection: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process.[3] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] Unlike traditional small molecule inhibitors that require high and sustained occupancy of a target's active site, PROTACs act catalytically, enabling substoichiometric degradation of the target protein.
The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. Its length, chemical composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.
The Multifaceted Role of the PROTAC Linker
The linker's primary function is to tether the POI-binding ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex. However, its role extends far beyond simple conjugation:
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Ternary Complex Formation and Stability: The linker's characteristics dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex. An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the complex and the efficiency of ubiquitination. Conversely, a poorly designed linker can lead to steric hindrance and prevent the formation of a stable complex.
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Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional drug-like chemical space, leading to challenges with solubility and cell permeability. The linker's composition can be modified to improve these properties. For instance, incorporating polyethylene glycol (PEG) chains can enhance hydrophilicity and solubility.
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Selectivity: The linker can impart selectivity for the degradation of one protein over another, even among closely related proteins. Subtle changes in linker length or composition can favor the formation of a ternary complex with one target over another.
Classification of PROTAC Linkers
PROTAC linkers can be broadly classified based on their chemical composition and flexibility. The most common types include:
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Alkyl Chains: These are the simplest and most common type of flexible linker, composed of repeating methylene units. They are synthetically accessible and allow for systematic variation in length. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
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Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene glycol units and are more hydrophilic than alkyl chains. They are widely used to improve the solubility and cell permeability of PROTACs. Approximately 54% of reported PROTACs utilize PEG linkers.
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Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.
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"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTACs. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Data on Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize experimental data from various studies, highlighting the impact of linker type and length on PROTAC performance.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | - | VHL | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | - | VHL | |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | - | VHL | |
| ERα | PEG | 12 | ~5000 | ~75 | MCF7 | VHL | |
| ERα | PEG | 16 | ~1000 | ~95 | MCF7 | VHL | |
| BTK | PEG | ≥ 4 PEG units | 1-40 | - | Ramos | CRBN | |
| IRAK4 | Carbon Chain | 12 | 3000 | 50 | PBMCs | VHL | |
| IRAK4 | Spirocyclic pyrimidine | Optimized | 151 | - | PBMCs | VHL | |
| BRD9 | Varied | Varied | 10 (DBr-1) | >95 | HEK293 | DCAF1 | |
| BRD9 | Varied | Varied | 29 (VZ185) | >95 | HEK293 | VHL | |
| BRD9 | Varied | Varied | 5 (dBRD9) | >95 | HEK293 | CRBN |
Signaling Pathways and Experimental Workflows
The targeted degradation of a protein can have profound effects on cellular signaling pathways. This section provides diagrams of key signaling pathways and experimental workflows relevant to PROTAC development.
References
Hydrophilic Spacers for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prevalent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a critical component: the linker. This guide provides a comprehensive technical overview of hydrophilic spacers, a key class of linkers that significantly influence the efficacy, selectivity, and drug-like properties of PROTACs. By enhancing solubility, modulating cell permeability, and influencing the geometry of the crucial ternary complex, hydrophilic linkers are instrumental in the design of potent and bioavailable protein degraders. This document will delve into the design principles, synthesis, and evaluation of hydrophilic spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
The Role of Hydrophilic Spacers in PROTACs
PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a passive connector; its length, composition, and flexibility are critical determinants of a PROTAC's success.[1] Hydrophilic linkers, most commonly based on polyethylene glycol (PEG) chains, offer several advantages in PROTAC design.[2] They can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is beneficial for both in vitro assays and in vivo pharmacokinetics.[3] Furthermore, the polarity and flexibility of hydrophilic linkers can influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[4]
Design and Synthesis of Hydrophilic Spacers
The most common building blocks for hydrophilic linkers are ethylene glycol units, which can be readily incorporated in varying lengths to create PEG chains.[2] The synthesis of PROTACs with PEG linkers often involves standard coupling chemistries, such as amide bond formation or "click chemistry," which allows for the modular and efficient assembly of PROTAC libraries with diverse linker lengths and compositions. Beyond linear PEG chains, other hydrophilic moieties, such as piperidine and piperazine rings, have been incorporated into linkers to introduce rigidity and modulate the physicochemical properties of the PROTAC. The choice of linker and its attachment points to the two ligands are crucial design considerations that must be empirically optimized for each target and E3 ligase pair.
Impact of Hydrophilic Spacers on PROTAC Properties: Quantitative Insights
The properties of the hydrophilic spacer have a profound impact on the biological activity of a PROTAC. The following tables summarize quantitative data from the literature, illustrating the effects of linker composition and length on key performance parameters.
Table 1: Physicochemical Properties of PROTACs with Different Hydrophilic Linkers
| PROTAC | Linker Type | Linker Length (atoms) | Molecular Weight (Da) | cLogP | TPSA (Ų) | Reference |
| TBK1 Degrader | Alkyl/Ether | < 12 | - | - | - | |
| Alkyl/Ether | 21 | - | - | - | ||
| Alkyl/Ether | 29 | - | - | - | ||
| AR Degrader | Rigid (Piperidine/Pyridine) | - | - | - | - | |
| SMARCA2 Degrader | PEG | - | - | - | - |
Note: This table is intended to be illustrative. Comprehensive, directly comparable datasets for a wide range of PROTACs with systematically varied hydrophilic linkers are still emerging in the literature. cLogP and TPSA values are often calculated and can vary between different software.
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC | Target/E3 Ligase | Linker Type | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2/VHL | PEG | 29 (to VHL) | 1.8 | 16 | |
| AT1 | Brd4BD2/VHL | Alkyl | 140 (to VHL) | 210 | 0.7 | |
| BTK Degrader | BTK/CRBN | ≥ 4 PEG units | Consistent with free ligand | - | No positive cooperativity |
Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
Table 3: Degradation Efficiency of PROTACs with Different Hydrophilic Linkers
| PROTAC | Target Protein | Cell Line | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader | TBK1 | - | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 Degrader | TBK1 | - | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 Degrader | TBK1 | - | Alkyl/Ether | 29 | 292 | 76 | |
| AR Degrader | AR | LNCaP, VCaP | Rigid (Piperidine/Pyridine) | - | < 1 | - | |
| SMARCA2 Degrader | SMARCA2/4 | MV-4-11 | PEG | - | 300/250 | 65/70 |
DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. The following sections provide detailed methodologies for key experiments used to characterize PROTACs with hydrophilic linkers.
Ternary Complex Formation Assays
Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation, and to determine the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
Amine coupling kit
-
Purified E3 ligase (e.g., VCB complex for VHL)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using the amine coupling kit according to the manufacturer's instructions.
-
Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Binding Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
Monitor the association and dissociation phases.
-
Fit the data to determine the kinetic parameters for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD.
-
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of binary and ternary complex formation and to calculate the cooperativity factor (α).
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein (POI)
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (typically 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (typically 10-20 fold higher concentration than the protein).
-
Perform the titration by injecting small aliquots of the PROTAC into the E3 ligase solution.
-
Analyze the resulting thermogram to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, pre-saturate the E3 ligase with the POI in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the ratio of the binary and ternary binding affinities.
-
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the E3 ligase)
-
Recombinant E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Antibodies against the POI and ubiquitin
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and the target protein.
-
Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the POI to detect both the unmodified protein and higher molecular weight ubiquitinated species.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Cellular Protein Degradation Assays
Objective: To measure the decrease in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Objective: To determine the effect of a PROTAC on the half-life of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cycloheximide (CHX)
-
Western blot reagents as described above
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control for a predetermined time.
-
Add CHX to all wells to inhibit new protein synthesis.
-
-
Time Course Lysis:
-
Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12 hours).
-
-
Western Blot Analysis:
-
Perform Western blotting as described above to determine the levels of the target protein at each time point.
-
-
Data Analysis:
-
Quantify the remaining target protein at each time point relative to the zero-hour time point.
-
Plot the percentage of remaining protein versus time to determine the half-life of the protein in the presence and absence of the PROTAC.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PROTAC-mediated degradation and a typical experimental workflow for PROTAC development.
Conclusion
Hydrophilic spacers are a critical component in the design of effective PROTACs, influencing a wide range of properties from solubility and cell permeability to the formation and stability of the ternary complex. A thorough understanding of the structure-activity relationships of different hydrophilic linkers, supported by robust biophysical and cellular assays, is essential for the rational design of potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of PROTACs with hydrophilic spacers, ultimately accelerating the development of this promising new class of therapeutics. As the field of targeted protein degradation continues to evolve, further exploration of novel hydrophilic linker chemistries will undoubtedly lead to the discovery of next-generation PROTACs with enhanced therapeutic potential.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. rscbmcs.org [rscbmcs.org]
- 4. benchchem.com [benchchem.com]
The Strategic Application of Acid-C1-PEG5-Boc in Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this targeted protein knockdown. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences the PROTAC's solubility, permeability, and the stability of the crucial ternary complex. Among the diverse array of available linkers, polyethylene glycol (PEG) based linkers have gained prominence. This guide focuses on the utility of Acid-C1-PEG5-Boc, a specific PEG-based linker, in the development of novel PROTACs.
Core Concepts: The Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action is contingent on its ability to bring a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of the target and its subsequent degradation by the proteasome.[1] The linker is not a passive spacer but an active modulator of this process. Its length, flexibility, and chemical properties are critical for the formation of a stable and productive ternary complex.[2]
This compound is a PEG-based PROTAC linker that offers several advantages in PROTAC design.[3] The PEG component enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and counteract the often lipophilic nature of the two ligands.[2][4] This can, in turn, affect cell permeability and overall pharmacokinetic properties. The defined length of the five PEG units provides a specific spatial separation between the two ends of the PROTAC, which is crucial for optimizing the geometry of the ternary complex. The terminal carboxylic acid and Boc-protected amine provide versatile handles for sequential, controlled synthesis of the final PROTAC molecule.
Data Presentation: Comparative Analysis of PEG Linker Length
While specific data for PROTACs utilizing the exact this compound linker is not extensively published, we can analyze representative data for PROTACs employing a PEG5 linker to understand its impact on performance. The following tables summarize key in vitro data for a series of hypothetical BRD4-targeting PROTACs, where the linker length is varied.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. |
This comparative data illustrates that a PEG5 linker can provide an optimal balance, leading to potent protein degradation and effective target engagement within the cell.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow for PROTAC Development
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
BRD4 Degradation Signaling Pathway
Caption: Simplified signaling pathway involving BRD4 in cancer cell proliferation.
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis involving an initial amide coupling followed by a final coupling to the second ligand.
Step 1: Amide Coupling of POI Ligand with this compound
-
Reagents and Materials:
-
POI ligand with a free amine group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI ligand-amine in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
POI-Linker-Boc intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the POI-Linker-Boc intermediate in DCM.
-
Add TFA (typically 20-30% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.
-
Step 3: Final Amide Coupling with E3 Ligase Ligand
-
Reagents and Materials:
-
POI-Linker-amine intermediate (1.0 eq)
-
E3 ligase ligand with a carboxylic acid group (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand-acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the POI-Linker-amine intermediate to the activated E3 ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Western Blot for Protein Degradation
-
Objective: To quantify the degradation of the target protein after PROTAC treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
NanoBRET™ Target Engagement Assay
-
Objective: To measure the binding of the PROTAC to the target protein in living cells.
-
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-E3 ligase fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTAC.
-
BRET Measurement: After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal indicates proximity between the NanoLuc® luciferase on the target protein and the fluorescent tracer. The PROTAC will compete with the tracer, leading to a decrease in the BRET signal.
-
Conclusion
The this compound linker represents a valuable tool in the rational design of PROTACs. Its defined length and hydrophilic nature, conferred by the five PEG units, can be leveraged to optimize the physicochemical properties and biological activity of the resulting protein degraders. The representative data for PEG5-containing PROTACs suggest that this linker length can achieve a potent degradation profile and efficient cellular target engagement. The provided experimental protocols offer a foundational framework for the synthesis and evaluation of novel PROTACs incorporating this versatile linker. As the field of targeted protein degradation continues to evolve, the strategic selection and application of well-defined linkers like this compound will be paramount in the development of next-generation therapeutics.
References
- 1. This compound Supplier | CAS 2304558-22-1 | AOBIOUS [aobious.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]
The Transformative Role of PEGylated Linkers in Modern Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the optimization of a therapeutic agent's pharmacokinetic and pharmacodynamic profile is paramount to its clinical success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in bioconjugation, profoundly enhancing the therapeutic potential of a wide range of molecules, from small-molecule drugs to large biologics. The process of PEGylation, the covalent attachment of PEG chains, offers a versatile strategy to improve drug solubility, stability, and circulation half-life while reducing immunogenicity. This technical guide provides an in-depth exploration of the applications of PEGylated linkers, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation therapeutics.
Core Principles of PEGylation
PEG is a water-soluble, non-toxic, and biocompatible polymer that, when attached to a therapeutic molecule, imparts several advantageous properties.[1] The hydrophilic and flexible nature of the PEG chain creates a hydrodynamic shell around the conjugated molecule, effectively increasing its size and shielding it from enzymatic degradation and renal clearance.[2] This "stealth" effect leads to a significantly prolonged circulation time in the bloodstream.[3]
The versatility of PEG linkers lies in the ability to tailor their architecture to specific applications. Key variations include:
-
Linear vs. Branched PEG: Linear PEGs are the most common, while branched or multi-arm PEGs offer a larger hydrodynamic radius and the potential for attaching multiple molecules.[4]
-
Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are designed to release the active drug at the target site in response to specific physiological triggers, such as low pH in endosomes or the presence of specific enzymes.[2] Non-cleavable linkers provide a stable, permanent attachment, with drug release occurring upon degradation of the entire conjugate. The choice between these depends on the desired mechanism of action and therapeutic window.
Applications of PEGylated Linkers
The application of PEGylated linkers is broad, spanning various therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. PEGylation helps to overcome the challenges associated with hydrophobic payloads, preventing aggregation and improving the ADC's pharmacokinetic profile. The length of the PEG linker is a critical parameter, influencing the ADC's stability, efficacy, and toxicity.
Protein and Peptide Drug Delivery
PEGylation is a well-established strategy to extend the half-life of protein and peptide therapeutics, which are often susceptible to rapid clearance and enzymatic degradation. A prime example is PEGylated granulocyte colony-stimulating factor (G-CSF), where PEGylation significantly prolongs its biological activity, reducing the required dosing frequency.
Nanoparticle Formulations
PEG linkers are crucial for the surface modification of nanoparticles, such as liposomes and polymeric nanoparticles, used in drug delivery. The PEG coating creates a "stealth" layer that reduces recognition and uptake by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.
Quantitative Data on the Impact of PEGylated Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on key performance metrics of therapeutic agents.
Table 1: Impact of PEG Linker Length on the Pharmacokinetics of an Affibody-Drug Conjugate
| PEG Linker Molecular Weight | Half-Life (minutes) | Fold Increase in Half-Life |
| None | 19.6 | 1.0 |
| 4 kDa | 49.2 | 2.5 |
| 10 kDa | 219.0 | 11.2 |
Data synthesized from a study on affibody-based drug conjugates, demonstrating a significant extension of plasma half-life with increasing PEG linker length.
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)
| Therapeutic Agent | Terminal Half-Life |
| rhG-CSF (Filgrastim) | 1.79 - 3.8 hours |
| PEG-rhG-CSF (Pegfilgrastim) | 7.05 - 42 hours |
This table illustrates the dramatic increase in the half-life of G-CSF upon PEGylation, a key factor in its clinical success.
Table 3: In Vivo Efficacy of Antibody-Drug Conjugates with Varying PEG Linker Lengths
| ADC Linker | Tumor Growth Inhibition (%) |
| Non-PEGylated | Baseline |
| PEG2 | Moderate |
| PEG4 | Moderate |
| PEG8 | Significant |
| PEG12 | Significant |
| PEG24 | Significant |
Data from a preclinical study indicating that ADCs with longer PEG linkers (PEG8, PEG12, and PEG24) exhibited superior tumor growth inhibition compared to those with shorter or no PEG linkers.
Table 4: Stability of Cleavable Hydrazone Linkers in Plasma vs. Acidic Buffer
| Hydrazone Linker Type | Half-Life at pH 7.4 (Plasma) | Half-Life at pH 5.0 (Buffer) |
| Aliphatic | < 5 hours | < 2 minutes |
| Aromatic | > 72 hours | > 48 hours |
This table highlights the differential stability of hydrazone linkers, with aromatic hydrazones showing greater stability at physiological pH, a crucial factor for preventing premature drug release.
Table 5: Drug Loading and Release from PEGylated Doxorubicin Liposomes
| Formulation | Encapsulation Efficiency (%) | Drug Release at 6 hours (%) |
| Cationic PEGylated Liposomal Doxorubicin | 89% | 41% |
| Conventional PEGylated Liposomal Doxorubicin (Doxil®) | >90% | <10% |
This table provides a comparison of drug encapsulation and release kinetics for different PEGylated liposomal doxorubicin formulations, demonstrating the tunability of these systems.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of PEGylated conjugates. Below are representative protocols for key experiments.
Protocol 1: Site-Specific PEGylation of an Antibody Fragment (Fab)
Objective: To covalently attach a PEG-maleimide linker to a free cysteine residue on a Fab fragment.
Materials:
-
Fab fragment with a free cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
20 kDa Maleimide-terminated PEG (MAL-PEG-OMe)
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2, with EDTA)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reduction of Fab: Dissolve the Fab fragment in conjugation buffer. Add a 10-fold molar excess of TCEP and incubate for 2 hours at room temperature to reduce any disulfide bonds involving the target cysteine.
-
PEGylation Reaction: Add a 20-fold molar excess of 20 kDa MAL-PEG-OMe to the reduced Fab solution. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine relative to the MAL-PEG-OMe to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the PEGylated Fab (PEG-Fab) from unreacted PEG and Fab using an SEC system.
-
Characterization: Analyze the purified PEG-Fab using SDS-PAGE and MALDI-TOF mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.
Protocol 2: Quantification of PEG Density on Nanoparticles using NMR
Objective: To determine the number of PEG chains per unit surface area on PEGylated nanoparticles using proton Nuclear Magnetic Resonance (¹H NMR).
Materials:
-
Lyophilized PEGylated nanoparticles
-
Deuterated solvent (e.g., D₂O or CDCl₃)
-
Internal standard with a known concentration (e.g., maleic acid)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of lyophilized PEGylated nanoparticles and dissolve it in a known volume of deuterated solvent containing the internal standard.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the characteristic peak of the PEG repeating units (ethylene oxide protons) at approximately 3.65 ppm.
-
Identify the peak of the internal standard.
-
Integrate the areas of both the PEG peak and the internal standard peak.
-
Calculate the molar amount of PEG using the known concentration of the internal standard and the ratio of the peak integrals.
-
Calculate the PEG grafting density by normalizing the amount of PEG to the surface area of the nanoparticles (determined by methods such as Dynamic Light Scattering).
-
Protocol 3: Assessment of Immunogenicity of a PEGylated Protein
Objective: To detect the presence of anti-drug antibodies (ADAs), including anti-PEG antibodies, in serum samples from subjects treated with a PEGylated protein therapeutic.
Materials:
-
Serum samples from treated and control subjects
-
PEGylated protein therapeutic (the drug)
-
Non-PEGylated protein
-
PEG moiety
-
ELISA plates
-
Secondary antibodies (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Screening Assay:
-
Coat ELISA plates with the PEGylated protein therapeutic.
-
Incubate with diluted serum samples.
-
Wash and add a labeled secondary antibody that detects human IgG.
-
Add substrate and measure the absorbance to identify potentially positive samples.
-
-
Confirmatory Assay:
-
For samples that screen positive, perform a competitive binding assay.
-
Pre-incubate the positive serum samples with an excess of the PEGylated protein, the non-PEGylated protein, or the PEG moiety before adding to the coated plates.
-
A significant reduction in the signal in the presence of the competitor confirms the specificity of the ADAs.
-
-
Domain Specificity:
-
By comparing the inhibition by the non-PEGylated protein and the PEG moiety, the ADA response can be mapped to the protein part, the PEG part, or both.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of PEGylated linkers.
Caption: Signaling pathway of PEGylated interferon via the JAK-STAT pathway.
Caption: Cellular uptake pathways for PEGylated nanoparticles.
Caption: Preclinical development workflow for a PEGylated ADC.
Conclusion
PEGylated linkers represent a powerful and versatile tool in the armamentarium of drug development professionals. By rationally designing and implementing PEGylation strategies, it is possible to significantly improve the therapeutic index of a wide array of drugs. This guide has provided a comprehensive overview of the applications of PEGylated linkers, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological and experimental processes. As our understanding of the intricate interplay between PEG linker chemistry and biological systems continues to evolve, so too will the potential for developing safer and more effective therapies for a multitude of diseases.
References
A Technical Guide to the Core Principles of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD offers the complete removal of the target protein, opening up avenues to address targets previously considered "undruggable."[1][2] This technical guide provides an in-depth exploration of the core principles of TPD, focusing on the underlying biological mechanisms, the key technologies driving the field, and the experimental protocols essential for TPD research and development.
The Ubiquitin-Proteasome System: The Engine of Protein Degradation
The primary mechanism hijacked by most TPD technologies is the Ubiquitin-Proteasome System (UPS). The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or no-longer-needed proteins.[3][4][5] The process can be broken down into two main stages: ubiquitination and proteasomal degradation.
Ubiquitination: The "Kiss of Death"
Ubiquitination is the process of covalently attaching one or more ubiquitin (Ub) molecules, a small 76-amino acid regulatory protein, to a target protein. This process is carried out by a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, E1 activates ubiquitin.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component, binding to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin to a lysine residue on the target. The human genome encodes over 600 E3 ligases, providing a vast landscape for therapeutic targeting.
A polyubiquitin chain, typically linked through lysine 48 (K48) of ubiquitin, serves as the primary signal for proteasomal degradation.
Proteasomal Degradation: The Cellular Recycling Center
The 26S proteasome is a large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins. The proteasome unfolds the tagged protein and cleaves it into small peptides, while the ubiquitin molecules are recycled for future use.
Core Technologies in Targeted Protein Degradation
Two major classes of small molecules are at the forefront of TPD: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues. Both leverage the UPS to induce the degradation of a target protein of interest (POI).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.
Mechanism of Action:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a key ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Nature: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation. This catalytic activity allows PROTACs to be effective at sub-stoichiometric concentrations.
Molecular Glues
Molecular glues are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein by binding to one of the proteins and creating a new molecular surface that is complementary to the other. Unlike PROTACs, they do not have separate ligands for the POI and E3 ligase.
Mechanism of Action:
-
Conformational Change and Binding: A molecular glue binds to an E3 ligase (commonly Cereblon) or the target protein, inducing a conformational change.
-
Neo-Substrate Recruitment: This conformational change creates a new binding surface that recruits a "neo-substrate" (the POI) that would not normally interact with the E3 ligase.
-
Ubiquitination and Degradation: The induced proximity leads to the polyubiquitination of the neo-substrate and its subsequent degradation by the proteasome.
Quantitative Data in Targeted Protein Degradation
The evaluation of TPD molecules relies on several key quantitative parameters. These metrics are crucial for comparing the efficacy and potency of different degraders.
Key Performance Metrics
-
DC50: The concentration of a degrader that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration of the degrader.
-
Cooperativity (α): A measure of how the binding of one component (e.g., POI to the degrader) affects the binding of the other component (e.g., E3 ligase to the degrader-POI complex). A cooperativity value greater than 1 indicates a positive interaction, favoring ternary complex formation.
Comparative Data for PROTACs and Molecular Glues
| Parameter | PROTACs | Molecular Glues |
| Structure | Heterobifunctional (POI ligand, linker, E3 ligand) | Monovalent small molecule |
| Molecular Weight | Generally larger | Generally smaller, more "drug-like" |
| Design Strategy | Rational design is more straightforward | Often discovered serendipitously, rational design is more challenging |
| Cell Permeability | Can be challenging due to size | Generally better due to smaller size |
| "Hook Effect" | Prone to the "hook effect" where high concentrations can disrupt ternary complex formation and reduce efficacy | Less prone to the "hook effect" |
Impact of Linker Properties on PROTAC Efficacy
The linker in a PROTAC is not just a passive spacer; its length and composition are critical for optimal degradation.
| Linker Property | Impact on PROTAC Performance |
| Length | An optimal length is required to facilitate productive ternary complex formation. Too short, and steric hindrance may prevent binding; too long, and the POI and E3 ligase may not be properly oriented for ubiquitination. |
| Composition | Can influence solubility, cell permeability, and metabolic stability. Common linker chemistries include polyethylene glycol (PEG) and alkyl chains. |
| Attachment Points | The points at which the linker connects to the POI and E3 ligase ligands can significantly affect the geometry of the ternary complex and, consequently, degradation efficiency. |
Experimental Protocols for Key TPD Assays
A robust experimental workflow is essential for the successful development and characterization of TPD molecules. This involves a series of in vitro and cell-based assays to assess ternary complex formation, ubiquitination, and protein degradation.
Ternary Complex Formation Assays
Confirming the formation of a stable ternary complex is a critical first step in evaluating a TPD molecule.
a) NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the proximity of the POI and E3 ligase in living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Principle: The POI is tagged with a NanoLuc® luciferase (energy donor), and the E3 ligase is tagged with a HaloTag® that is labeled with a fluorescent ligand (energy acceptor). Upon ternary complex formation induced by the degrader, the donor and acceptor are brought into close proximity, resulting in a BRET signal.
-
Protocol Overview:
-
Co-transfect cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion.
-
Label the HaloTag®-E3 ligase with the fluorescent HaloTag® ligand.
-
Treat the cells with a dilution series of the degrader compound.
-
Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.
-
b) AlphaLISA® Ternary Complex Assay (In Vitro)
This is a bead-based immunoassay that measures the proximity of the POI and E3 ligase in a biochemical format.
-
Principle: The POI and E3 ligase are tagged with different epitopes (e.g., GST and FLAG). AlphaLISA® acceptor beads coated with an antibody against one tag and donor beads coated with an antibody against the other are added. In the presence of the degrader, the formation of the ternary complex brings the beads into close proximity, leading to the generation of a chemiluminescent signal.
-
Protocol Overview:
-
Incubate the tagged POI, tagged E3 ligase, and a dilution series of the degrader in an assay plate.
-
Add the AlphaLISA® acceptor and donor beads.
-
Incubate to allow for bead-protein binding.
-
Read the plate on an AlphaLISA®-compatible reader to measure the chemiluminescent signal.
-
Ubiquitination Assays
These assays directly measure the ubiquitination of the POI, providing evidence that the ternary complex is functional.
a) In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube.
-
Principle: The purified POI, E1, E2, E3 ligase, ubiquitin, and ATP are incubated with the degrader. The ubiquitination of the POI is then detected by Western blot.
-
Protocol Overview:
-
Combine the following in a reaction tube: E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, ATP, and the purified POI.
-
Add the degrader compound or vehicle control.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI or ubiquitin to visualize the characteristic laddering pattern of polyubiquitination.
-
b) Cell-Based Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay detects the ubiquitination of the POI within a cellular context.
-
Principle: Cells are treated with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The POI is then immunoprecipitated, and the ubiquitination status is assessed by Western blot.
-
Protocol Overview:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132).
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Elute the immunoprecipitated proteins.
-
Perform Western blot analysis on the eluates using an anti-ubiquitin antibody to detect polyubiquitinated POI.
-
Protein Degradation Assays
These assays quantify the reduction in the levels of the POI following treatment with a degrader.
a) Western Blot Analysis
This is the most common method for assessing protein degradation.
-
Principle: Cells are treated with the degrader, and the total protein is extracted. The level of the POI is then quantified by Western blot using a specific antibody.
-
Protocol Overview:
-
Plate cells and treat with a concentration range of the degrader for a specified time.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
b) In-Cell Western™ Assay
This is a higher-throughput alternative to traditional Western blotting.
-
Principle: Cells are grown in a multi-well plate, treated with the degrader, and then fixed and permeabilized. The POI is detected using a specific primary antibody and a fluorescently labeled secondary antibody. The fluorescence intensity is then measured using an imaging system.
-
Protocol Overview:
-
Seed cells in a multi-well plate and treat with the degrader.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the POI.
-
Incubate with a fluorescently labeled secondary antibody.
-
Scan the plate on an appropriate imager and quantify the fluorescence signal.
-
Conclusion and Future Perspectives
Targeted protein degradation represents a paradigm shift in drug discovery, offering the potential to address a wide range of diseases by eliminating pathogenic proteins. The continued development of novel TPD technologies, a deeper understanding of the underlying biology of the ubiquitin-proteasome system, and the refinement of experimental assays will be crucial for realizing the full therapeutic potential of this exciting field. As research progresses, we can anticipate the emergence of more selective and potent degraders, expanding the "druggable" proteome and providing new hope for patients with unmet medical needs.
References
Navigating the Core Characteristics of Acid-C1-PEG5-Boc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Acid-C1-PEG5-Boc, a heterobifunctional PEG-based PROTAC (Proteolysis Targeting Chimera) linker. Understanding these core physicochemical properties is paramount for its effective application in the synthesis of PROTACs and other drug development endeavors. This document outlines quantitative solubility data, stability profiles, and detailed experimental protocols for in-house verification.
Core Concepts: Structure and Physicochemical Influence
This compound, with the chemical formula C₁₇H₃₂O₉ and a molecular weight of 380.43 g/mol , incorporates three key functional moieties that dictate its solubility and stability:
-
Carboxylic Acid (-COOH): A terminal carboxylic acid group provides a reactive handle for conjugation with amine-containing molecules, typically the warhead or E3 ligase ligand in a PROTAC. This group can be activated to form a stable amide bond.
-
Polyethylene Glycol (PEG) Spacer (-PEG5-): The hydrophilic chain of five ethylene glycol units significantly influences the molecule's solubility. PEGylation is a well-established strategy to enhance the aqueous solubility and stability of molecules.[1] The PEG spacer in this compound is designed to increase its solubility in aqueous media.
-
tert-Butoxycarbonyl (Boc) Protecting Group (-Boc): The Boc group protects a terminal amine, preventing unwanted reactions. A critical aspect of its stability profile is that the Boc group is labile and can be removed under mild acidic conditions to reveal the free amine for subsequent conjugation.[1] This selective deprotection is a cornerstone of its utility in multi-step organic synthesis.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction setup, and formulation. The presence of the hydrophilic PEG chain generally imparts good solubility in a range of solvents.
Table 1: Quantitative Solubility of this compound and Related Compounds
| Solvent | Compound | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | This compound | 125 mg/mL (328.58 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[2] |
| Water | t-boc-N-amido-PEG5-amine | Soluble | A structurally similar compound, indicating likely good aqueous solubility for this compound.[3] |
| Dichloromethane (DCM) | t-boc-N-amido-PEG5-amine | Soluble | [3] |
| Dimethylformamide (DMF) | t-boc-N-amido-PEG5-amine | Soluble |
Note: The solubility of this compound in other relevant solvents such as water, ethanol, and phosphate-buffered saline (PBS) has not been explicitly reported in publicly available literature. The data for the similar compound, t-boc-N-amido-PEG5-amine, suggests good solubility in a range of common laboratory solvents. However, empirical determination is recommended for specific applications.
Stability Profile
The stability of this compound is influenced by storage conditions, pH, and temperature. The primary points of lability are the Boc protecting group and the ester linkage within the Boc group, which are susceptible to acidic and, to a lesser extent, basic hydrolysis.
Table 2: Storage and Stability Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Pure (neat) | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Key Stability Considerations:
-
Acidic Conditions: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, dilute HCl) to yield the free amine, carbon dioxide, and tert-butanol. This is an intended reactivity for its use in synthesis but indicates instability in acidic environments. The kinetics of N-Boc cleavage have been shown to be dependent on the acid concentration.
-
Basic Conditions: The ester linkage within the Boc carbamate is generally stable to bases. However, prolonged exposure to strong basic conditions may lead to hydrolysis.
-
Thermal Stability: As a pure liquid, it is shipped at room temperature for short durations, but long-term storage at elevated temperatures is not recommended.
-
Forced Degradation: To fully characterize the stability, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination Protocol
This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment Protocol: Forced Degradation Study
This protocol describes a general approach for assessing the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.
Caption: Workflow for Forced Degradation Stability Study.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a primary tool for both solubility and stability studies.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Detection: UV at a suitable wavelength (e.g., ~210 nm for the carbamate) or Mass Spectrometry (MS) for identification of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and purity of this compound and to identify degradation products. For solubility determination, a known concentration of an internal standard can be used for quantification.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a linker in the synthesis of PROTACs. The logical relationship in its application is a sequential conjugation process.
Caption: Logical Workflow for PROTAC Synthesis using this compound.
Conclusion
This compound is a versatile PROTAC linker with favorable solubility characteristics in common organic solvents, and likely in aqueous media, due to its PEG spacer. Its stability is well-defined, with the key feature being the acid-labile Boc protecting group that allows for sequential conjugation strategies. The provided data and experimental protocols offer a robust framework for researchers to effectively utilize and characterize this compound in their drug discovery and development pipelines. For specific applications, it is highly recommended to perform in-house solubility and stability studies to ensure optimal performance under the intended experimental conditions.
References
Methodological & Application
Synthesis and Application of Acid-C1-PEG5-Boc: A Heterobifunctional Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately impacting the efficiency of protein degradation.
This document provides detailed application notes and protocols for the synthesis and utilization of Acid-C1-PEG5-Boc, a versatile PEG-based linker. This linker features a carboxylic acid for conjugation to an amine-functionalized ligand (either for the target protein or the E3 ligase) and a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent coupling to a carboxyl-functionalized counterpart. The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
Physicochemical Properties and Characterization Data
A comprehensive summary of the physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | [1] |
| Molecular Formula | C17H33NO9 | [1] |
| Molecular Weight | 395.45 g/mol | [1] |
| CAS Number | 890152-41-7 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (by NMR) | ≥97.0% | |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Step 1: Monoprotection of Pentaethylene Glycol
-
To a solution of pentaethylene glycol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield mono-Boc-protected pentaethylene glycol.
Step 2: Introduction of the Carboxylic Acid Moiety
-
Dissolve the mono-Boc-protected pentaethylene glycol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Carefully add sodium hydride (NaH, 1.2 eq) portion-wise.
-
After stirring for 30 minutes, add tert-butyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude tert-butyl ester is then dissolved in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stirred at room temperature for 2-4 hours to deprotect the tert-butyl ester.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.
-
Purify by flash column chromatography or preparative HPLC if necessary.
Protocol 2: Application in PROTAC Synthesis - Amide Bond Formation
This protocol describes the coupling of the carboxylic acid terminus of this compound to a primary or secondary amine on a target protein ligand or an E3 ligase ligand.
Caption: Workflow for amide bond formation using this compound.
Materials:
-
This compound (1.0 eq)
-
Amine-containing ligand (target protein or E3 ligase ligand, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) with an additive like HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the amine-containing ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add HATU (or EDC/HOBt) and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected ligand-linker conjugate.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the terminal amine for the subsequent coupling reaction.
Caption: General workflow for the deprotection of the Boc group.
Materials:
-
Boc-protected ligand-linker conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Alternatively, use 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
The resulting amine salt can often be used in the next step without further purification, after ensuring the complete removal of the acid.
PROTAC Assembly Strategy
The this compound linker enables a modular approach to PROTAC synthesis. The general strategy involves the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand.
References
Application Notes and Protocols for Amide Coupling Reactions Using Acid-C1-PEG5-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of PEGylation in Modern Therapeutics
Poly(ethylene glycol) (PEG)ylation is a pivotal strategy in drug development, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][] The covalent attachment of PEG chains can improve a drug's solubility, extend its in vivo stability, and reduce its immunogenicity.[1][3][4] This process often results in a longer plasma half-life, allowing for reduced dosing frequency and improved patient tolerance.
Acid-C1-PEG5-Boc, also known as BocNH-PEG5-CH2COOH, is a high-purity, heterobifunctional PEG linker designed for bioconjugation. Its structure consists of:
-
A carboxylic acid (-COOH) group for covalent attachment to primary amines.
-
A hydrophilic, five-unit PEG spacer to enhance solubility and provide spatial separation.
-
A Boc-protected amine (-NHBoc) , which prevents unwanted side reactions and can be deprotected under acidic conditions for subsequent conjugation steps.
These application notes provide a detailed guide to utilizing the carboxylic acid moiety of this compound in a coupling reaction with an amine-containing molecule, a fundamental step in creating precisely defined PEGylated conjugates.
Principle of Amide Bond Formation
The most common application for this compound involves forming a stable amide bond between its terminal carboxylic acid and a primary amine on a target molecule (e.g., a protein, peptide, or small-molecule drug). This reaction is not spontaneous and requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine.
A widely used and highly efficient method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The general mechanism proceeds in two stages:
-
Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS-ester. This semi-stable ester then efficiently reacts with a primary amine on the target molecule to form a robust amide bond, releasing NHS. The inclusion of NHS improves coupling efficiency and reduces the hydrolysis of the intermediate in aqueous solutions.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity. The following table summarizes the performance of common reagents used for activating carboxylic acids for amide bond formation.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Note: Data presented are typical values and can vary based on the specific substrates and reaction conditions used.
Visualization of Reaction and Workflow
To clarify the chemical process and experimental steps, the following diagrams illustrate the reaction mechanism and a typical workflow.
References
Application Notes and Protocols for Boc Deprotection of Acid-C1-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and bioconjugation due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes and protocols for the deprotection of Acid-C1-PEG5-Boc, a heterobifunctional linker containing a carboxylic acid and a Boc-protected amine connected by a polyethylene glycol (PEG) spacer. The removal of the Boc group yields a primary amine, which is a key functional group for subsequent conjugation reactions in drug development and other biomedical applications.[2] The methodologies described herein primarily focus on the use of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are standard reagents for efficient Boc deprotection.[3][4]
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate. The reaction mechanism involves the following steps:
-
Protonation: The carbamate oxygen is protonated by the acid.
-
Formation of a Carbamic Acid: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide.
-
Formation of the Amine Salt: The resulting free amine is protonated under the acidic reaction conditions to form the corresponding ammonium salt (e.g., TFA or HCl salt).
It is important to note that the reaction produces isobutylene and carbon dioxide as byproducts. Therefore, the reaction should be performed in a well-ventilated fume hood and not in a closed system.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of amine-containing compounds, which are applicable to this compound. The choice of reagent and conditions may be optimized based on the specific requirements of the subsequent steps and the stability of other functional groups in the molecule.
| Method | Reagent & Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield | Purity | Notes |
| TFA | 20-50% Trifluoroacetic Acid (v/v) | Dichloromethane (DCM) | 0 to 25 | 1 - 4 | >95% | High | A common and highly effective method. The product is isolated as a TFA salt. |
| HCl | 4M Hydrochloric Acid | 1,4-Dioxane | 20 - 25 | 1 - 16 | >95% | High | An alternative to TFA, providing the product as an HCl salt. Anhydrous conditions are recommended. |
| HCl | Dry HCl gas | Ethyl Acetate (EtOAc) | 20 - 25 | ~6 | Good | High | Can be a milder alternative to TFA for substrates with acid-sensitive ester bonds. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus or centrifuge
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM v/v mixture). For example, add 10 mL of TFA to 10 mL of the DCM solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).
-
Stir the reaction for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The deprotected product will be more polar than the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene (3x) can be performed.
-
To the resulting oil, add cold diethyl ether to precipitate the deprotected product as its TFA salt.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the amine as a TFA salt.
Optional Basic Work-up to Obtain the Free Amine:
-
Dissolve the crude TFA salt in DCM.
-
Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the free amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol offers an alternative to TFA and yields the product as an HCl salt.
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane solution
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Add the 4M HCl in 1,4-dioxane solution (e.g., 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure using a rotary evaporator to obtain the product as the HCl salt.
Visualizations
Caption: Workflow for the Boc deprotection of this compound.
Stability and Side Reactions
The PEG linker and the carboxylic acid moiety are generally stable under the acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize the risk of any potential side reactions. One potential side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation intermediate. If the substrate contains particularly sensitive groups, the addition of a scavenger such as triisopropylsilane (TIS) can be considered.
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, the concentration of the acid, or the reaction temperature. Ensure that the starting material is fully dissolved in the chosen solvent.
-
Side Product Formation: If side products are observed, consider using milder deprotection conditions, such as a lower concentration of acid or a lower reaction temperature. The use of scavengers may also be beneficial.
Conclusion
The Boc deprotection of this compound is a straightforward and high-yielding reaction that can be reliably achieved using standard acidic conditions. The choice between TFA and HCl will depend on the specific requirements of the subsequent synthetic steps and the desired counter-ion of the resulting amine. Careful monitoring of the reaction and appropriate work-up procedures will ensure the successful preparation of the deprotected product for further applications in research and drug development.
References
Application Notes and Protocols for Acid-C1-PEG5-Boc in Degrader Development for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to target and eliminate pathogenic proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex. PEG (polyethylene glycol) linkers, such as Acid-C1-PEG5-Boc, are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their flexibility, which can facilitate optimal ternary complex formation.
This document provides detailed application notes and experimental protocols for the use of the this compound linker in the development of degraders for cancer research. It includes a representative synthesis scheme, protocols for key biological assays, and illustrative data for a hypothetical degrader targeting an oncogenic protein.
Signaling Pathway: PROTAC-Mediated Degradation of an Oncogenic Kinase
The following diagram illustrates the general mechanism of action for a PROTAC designed to degrade an oncogenic kinase, a common target in cancer therapy. The PROTAC utilizes a ligand to bind to the kinase and a second ligand to recruit an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination of the kinase, marking it for degradation by the proteasome and thereby inhibiting downstream oncogenic signaling pathways.
Caption: PROTAC-mediated degradation of an oncogenic kinase.
Experimental Protocols
I. Synthesis of a Hypothetical Degrader Using this compound
This protocol describes a representative synthetic route for coupling the this compound linker to a ligand for the protein of interest (POI-ligand-NH2) and an E3 ligase ligand (E3-ligand-OH).
Workflow for Degrader Synthesis
Caption: General workflow for the synthesis of a PROTAC degrader.
Materials:
-
POI-ligand with a free amine group (POI-ligand-NH2)
-
This compound linker
-
E3 ligase ligand with a carboxylic acid group (E3-ligand-COOH) or a suitable derivative for coupling
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Coupling of POI-ligand to the Linker
-
Dissolve POI-ligand-NH2 (1 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the POI-ligand-PEG5-Boc intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the POI-ligand-PEG5-Boc intermediate in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the POI-ligand-PEG5-NH2 intermediate, which can be used in the next step without further purification.
-
-
Step 3: Coupling of the Intermediate to the E3 Ligase Ligand
-
Dissolve the E3-ligand-COOH (1 eq), the POI-ligand-PEG5-NH2 intermediate (1.1 eq), HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature under an inert atmosphere overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC degrader by preparative HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
II. Western Blot for Measuring Protein Degradation
This protocol is for quantifying the degradation of the target protein in cancer cells treated with the synthesized degrader.
Workflow for Western Blot Analysis
References
Application of Acid-C1-PEG5-Boc in Neurodegenerative Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function, often driven by the accumulation of misfolded and aggregated proteins. A groundbreaking therapeutic strategy to combat these conditions is Targeted Protein Degradation (TPD), which utilizes the cell's own machinery to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of a ligand that binds to a target protein (e.g., aggregated tau or α-synuclein), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.
Acid-C1-PEG5-Boc is a key building block in the synthesis of PROTACs. It is a monodisperse polyethylene glycol (PEG) linker with a carboxylic acid group at one end and a Boc-protected amine at the other. The PEG moiety enhances the solubility and cell permeability of the resulting PROTAC, while the terminal functional groups allow for the sequential and controlled conjugation of the target-protein ligand and the E3 ligase ligand. The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately affecting the efficiency of protein degradation.
Application Notes
This compound is a versatile tool for the development of PROTACs aimed at degrading pathogenic proteins in neurodegenerative diseases. Its primary application is as a flexible linker in the modular synthesis of these targeted degraders.
Key Advantages of Using this compound in PROTAC Synthesis:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which can be a significant challenge for these relatively large molecules. This also aids in improving cell membrane permeability, a crucial factor for reaching intracellular targets.
-
Optimal Length for Ternary Complex Formation: The 5-unit PEG chain provides a flexible and extended linker that can span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. Studies have shown that linker length is a critical determinant of degradation efficiency.
-
Controlled and Modular Synthesis: The orthogonal protecting groups (carboxylic acid and Boc-amine) on this compound allow for a stepwise and controlled synthesis of the PROTAC. This modularity enables the creation of a library of PROTACs with different target ligands or E3 ligase ligands to identify the most potent degrader.
-
Reduced Non-specific Binding: PEG linkers are known to reduce non-specific binding of molecules within the cellular environment, potentially leading to fewer off-target effects.
Potential Applications in Neurodegenerative Disease Research:
-
Degradation of Tau Aggregates: Synthesis of PROTACs that target hyperphosphorylated or aggregated forms of the tau protein for degradation in Alzheimer's disease and other tauopathies.
-
Clearance of α-Synuclein: Development of PROTACs to clear α-synuclein aggregates, a hallmark of Parkinson's disease and other synucleinopathies.
-
Targeting Mutant Huntingtin: Creation of PROTACs to specifically degrade the mutant huntingtin (mHTT) protein in Huntington's disease.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for a series of α-synuclein targeting PROTACs synthesized with PEG linkers of varying lengths, including a PROTAC utilizing a PEG5 linker derived from this compound. The data is modeled on published findings for similar PROTACs and illustrates the importance of linker length optimization.
Table 1: Physicochemical Properties of α-Synuclein PROTACs with Varying PEG Linker Lengths
| PROTAC ID | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| AS-PROTAC-PEG2 | PEG2 | 895.1 | 3.8 | 210.5 |
| AS-PROTAC-PEG3 | PEG3 | 939.2 | 3.7 | 223.1 |
| AS-PROTAC-PEG5 | PEG5 | 1027.3 | 3.5 | 248.3 |
Table 2: In Vitro Degradation Efficacy of α-Synuclein PROTACs in a Neuronal Cell Line
| PROTAC ID | DC₅₀ (nM) | Dₘₐₓ (%) |
| AS-PROTAC-PEG2 | 150 | 75 |
| AS-PROTAC-PEG3 | 85 | 88 |
| AS-PROTAC-PEG5 | 55 | 92 |
DC₅₀: Concentration required for 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of an α-Synuclein Targeting PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC that targets α-synuclein for degradation by recruiting the E3 ligase Cereblon (CRBN). The synthesis involves the amide coupling of a known α-synuclein binding ligand (with a free amine) to this compound, followed by deprotection and coupling to a pomalidomide derivative (a CRBN ligand).
Step 1: Coupling of α-Synuclein Ligand to this compound
-
Reagents and Materials:
-
α-Synuclein Ligand-NH₂ (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the α-Synuclein Ligand-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected intermediate from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
Step 3: Coupling of Pomalidomide Derivative
-
Reagents and Materials:
-
Amine-intermediate-TFA salt from Step 2 (1.0 eq)
-
Pomalidomide-COOH (a pomalidomide derivative with a carboxylic acid linker attachment point) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Pomalidomide-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA, and stir for 15 minutes at room temperature.
-
Dissolve the amine-intermediate-TFA salt in DMF, add DIPEA to neutralize, and then add this solution to the activated pomalidomide derivative.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: In Vitro Evaluation of PROTAC-mediated α-Synuclein Degradation
This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in a neuronal cell line overexpressing α-synuclein.
-
Cell Culture and Plating:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing α-synuclein in appropriate media.
-
Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the purified PROTAC in DMSO.
-
Serially dilute the PROTAC stock in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a DMSO-only vehicle control.
-
Incubate the cells for 24 hours (or a desired time course, e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against α-synuclein overnight at 4 °C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the α-synuclein band intensity to the loading control for each sample.
-
Calculate the percentage of α-synuclein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Caption: Synthetic workflow for an α-synuclein targeting PROTAC.
Caption: Workflow for the biological evaluation of PROTAC efficacy.
Application Notes: Designing a PROTAC with a Flexible PEG Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2][3] Upon forming a ternary complex (POI:PROTAC:E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The linker is not merely a spacer but a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.
The Strategic Role of Flexible PEG Linkers
Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design. PEG linkers are composed of repeating ethylene glycol units, which confer a unique and advantageous set of properties.
-
Enhanced Solubility: PROTACs are often high molecular weight, lipophilic molecules, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the solubility of the resulting PROTAC, which is crucial for both in vitro assays and in vivo applications.
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG linker are paramount for achieving a stable and productive ternary complex. The linker must provide the optimal distance and spatial orientation to allow the POI and E3 ligase to engage effectively. An inadequate linker length can lead to steric hindrance, while an excessively long linker may result in an unstable complex due to high entropic penalty. Therefore, the optimal PEG linker length must be determined empirically for each POI-E3 ligase pair.
PROTAC Evaluation Workflow
The development of an effective PROTAC requires a systematic evaluation process, beginning with synthesis and culminating in cellular and biophysical characterization. The goal is to identify a PROTAC that efficiently forms a ternary complex, induces potent and selective protein degradation, and exhibits the desired downstream cellular effects.
Linker Design: A Logic Diagram
The properties of the PEG linker are intricately tied to the overall performance of the PROTAC. Optimizing the linker is a multi-parameter challenge where flexibility, length, and hydrophilicity must be balanced to achieve desired biological and pharmacological outcomes.
Data Presentation: Quantitative Analysis of PEG Linker Length
The optimization of linker length is a critical step in PROTAC design. The following tables summarize representative data illustrating how varying the number of PEG units can impact key performance metrics.
Table 1: Effect of PEG Linker Length on Target Degradation (Data is representative and compiled for illustrative purposes)
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound 1 | PEG2 | 550 | 65 |
| Compound 2 | PEG3 | 120 | 85 |
| Compound 3 | PEG4 | 25 | >95 |
| Compound 4 | PEG5 | 80 | 90 |
| Compound 5 | PEG6 | 200 | 75 |
Table 2: Biological Activity of Optimized PROTAC (Compound 3) (Data is representative and compiled for illustrative purposes)
| Cell Line | Target Expression | IC50 (nM) | Ternary Complex Kd (nM) |
| Cancer Line A | High | 45 | 15 |
| Cancer Line B | Medium | 150 | 18 |
| Normal Line C | Low | >10,000 | 25 |
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a standard method for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Materials:
-
Component A-COOH (Warhead or E3 Ligand, 1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq) or other peptide coupling agent
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Component B (final warhead/ligand, 1.1 eq)
-
Standard glassware for organic synthesis, nitrogen atmosphere
Procedure:
-
Step 1: Amide Coupling
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM, yielding the amine salt Component A-PEGn-NH2·TFA.
-
-
Step 3: Final Coupling
-
Follow the procedure in Step 1, using Component A-PEGn-NH2·TFA as the amine and an appropriate carboxylic acid-functionalized Component B.
-
After the reaction is complete, perform an aqueous workup.
-
Purify the final PROTAC by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for PROTAC-Induced Target Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound stock solution (in DMSO)
-
Cell culture medium and plates (e.g., 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells and incubate for a predetermined time (e.g., 16 or 24 hours) at 37°C.
-
-
Lysate Preparation:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. This is the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat immunoblotting for the loading control protein.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values using non-linear regression.
-
Protocol 3: Cell Viability Assessment (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Materials:
-
Cultured cells
-
PROTAC compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 90-100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of PROTAC concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Protocol 4: Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the formation and stability of the POI:PROTAC:E3 ligase complex.
Materials:
-
Purified, high-purity (>95%) POI and E3 ligase complex (e.g., VCB)
-
PROTAC compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS) and ethanolamine
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary dissociation constant (KD).
-
-
Ternary Complex Analysis:
-
Prepare a constant, saturating concentration of the POI in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
Analyze the data to determine the apparent binding affinity and kinetics of the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary KD values.
-
References
Application Notes and Protocols for Incorporating Acid-C1-PEG5-Boc into a Solid-Phase Synthesis Workflow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of Acid-C1-PEG5-Boc, a heterobifunctional linker, into a solid-phase synthesis (SPS) workflow. This linker is particularly valuable in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bespoke chemical probes where precise control over spacing and hydrophilicity is crucial.
The workflow outlined below describes a typical sequence for assembling a bifunctional molecule on a solid support, commencing with the immobilization of a primary ligand, followed by the attachment of the this compound linker, and culminating in the coupling of a second ligand prior to cleavage from the resin.
Overview of the Solid-Phase Synthesis Workflow
Solid-phase synthesis offers a streamlined and efficient method for the multi-step synthesis of complex molecules by anchoring the initial building block to an insoluble resin. This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing. The general strategy for incorporating this compound is depicted in the workflow diagram below.
Characterizing Acid-C1-PEG5-Boc Conjugates: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Acid-C1-PEG5-Boc conjugates. These bifunctional molecules, featuring a carboxylic acid, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine, are valuable linkers in bioconjugation and drug delivery. Robust analytical characterization is crucial to ensure their identity, purity, and performance in subsequent applications.
Introduction to this compound and its Characterization
This compound is a heterobifunctional linker. The terminal carboxylic acid allows for conjugation to amine-containing molecules, while the Boc-protected amine, after deprotection, can react with carboxylic acids or other electrophiles. The PEG chain enhances solubility and can provide spacing in the final conjugate. Covalent attachment of polyethylene glycol (PEG) to molecules, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3]
A comprehensive characterization of these conjugates is essential and typically involves a suite of analytical techniques to confirm the structure, determine purity, and assess the molecular weight distribution. No single technique can provide all the necessary information; therefore, a multi-faceted approach is required.[4]
Analytical Techniques and Protocols
The primary analytical methods for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H NMR is particularly useful for confirming the presence of the key structural components: the Boc group, the PEG backbone, and the terminal functional groups.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ can be particularly useful as it can reveal hydroxyl protons, which might be otherwise difficult to observe.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Acquisition and Processing: Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Spectral Interpretation:
-
Boc Group: A characteristic singlet peak around 1.4 ppm, integrating to 9 protons.
-
PEG Backbone: A complex of overlapping signals, typically a singlet or a multiplet, in the range of 3.5-3.7 ppm, corresponding to the -CH₂-CH₂-O- repeating units.
-
Protons adjacent to functional groups: Protons on the carbons adjacent to the acid and the Boc-protected amine will have distinct chemical shifts. For example, the methylene group adjacent to the ester in an ester-bioconjugated mPEG can appear around 4.28 ppm.
-
The integration of these characteristic peaks can be used to confirm the structure and assess the purity of the conjugate.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the conjugate and for identifying impurities. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEG-containing molecules.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the this compound conjugate (e.g., 0.1 mg/mL) in a solvent compatible with both the analyte and the mobile phase (e.g., acetonitrile/water mixture).
-
LC System:
-
Column: A reversed-phase column (e.g., C18) is suitable for separating the conjugate from non-PEGylated impurities.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to aid ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS System (ESI):
-
Ionization Mode: Positive or negative ion mode. Positive mode is often used for PEG compounds, detecting sodiated or protonated adducts.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) analyzers provide high mass accuracy.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate and potential impurities.
-
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different isotopic forms of the molecule. The PEG portion of the molecule will often show a distribution of oligomers, each differing by the mass of an ethylene glycol unit (44 Da). The deconvoluted mass spectrum can provide the average molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates. Both Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be employed.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient of water and a more non-polar organic solvent like acetonitrile.
-
Detector: A UV detector may have limited utility as PEG itself does not have a strong chromophore. However, the Boc group and any other chromophores in the molecule may allow for UV detection. More universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) are often preferred for PEG analysis.
-
-
Data Analysis: The chromatogram will show a peak for the main compound and any impurities. The peak area percentage can be used to estimate the purity of the sample.
Experimental Protocol: Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC separates molecules based on their hydrodynamic volume and is particularly useful for analyzing the molecular weight distribution (polydispersity) of polymers.
-
Sample Preparation: Dissolve the sample in the GPC mobile phase.
-
GPC System:
-
Columns: A set of GPC columns with appropriate pore sizes for the expected molecular weight range.
-
Mobile Phase: A solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or water.
-
Detector: A Refractive Index Detector (RID) is commonly used for PEG analysis.
-
-
Calibration: The system must be calibrated with a series of narrow molecular weight PEG standards.
-
Data Analysis: The elution time of the sample is compared to the calibration curve to determine the average molecular weight (Mw, Mn) and the polydispersity index (PDI = Mw/Mn). For a well-defined, short PEG like PEG5, the distribution should be very narrow.
Data Presentation
Quantitative data from the characterization of a typical batch of this compound is summarized in the tables below.
| Parameter | Method | Result | Specification |
| Identity | |||
| Structure Confirmation | ¹H NMR | Conforms | Spectrum consistent with structure |
| Molecular Weight (average) | Mass Spectrometry (ESI-TOF) | 409.45 g/mol | 409.21 ± 0.5 g/mol (for C₁₈H₃₃NO₉) |
| Purity | |||
| Purity by HPLC | RP-HPLC-CAD | > 98% | ≥ 95% |
| Polydispersity Index (PDI) | GPC/SEC | 1.02 | ≤ 1.10 |
| Physical Properties | |||
| Appearance | Visual | White to off-white solid | White to off-white solid |
| Solubility | Visual | Soluble in water, DCM, DMF | As specified |
Table 1: Summary of Analytical Characterization Data for this compound.
| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Boc-H | ~1.45 | s | 9H | (CH₃)₃C- |
| PEG Backbone | ~3.64 | m | 20H | -O-CH₂-CH₂-O- |
| -CH₂-N | ~3.25 | t | 2H | Methylene adjacent to N |
| -CH₂-COOH | ~2.50 | t | 2H | Methylene adjacent to COOH |
Table 2: Representative ¹H NMR Data for this compound in CDCl₃.
Visualizations
The following diagrams illustrate the logical workflow of the characterization process and the relationship between the different analytical techniques.
Caption: Overall experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between analytical techniques and the characterized properties of the conjugate.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. idosi.org [idosi.org]
- 4. pharmtech.com [pharmtech.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Permeability of PROTACs with PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC molecule consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The properties of this linker, including its length, rigidity, and composition, are critical determinants of the PROTAC's overall efficacy, significantly influencing its physicochemical properties, cell permeability, and pharmacokinetic profile.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and modulate pharmacokinetic properties. However, the introduction of PEG chains can also present challenges to cell permeability, a crucial factor for the successful development of orally bioavailable PROTAC drugs. This document provides an overview of the assays used to evaluate the cell permeability of PROTACs featuring PEG linkers, along with detailed protocols for their implementation.
Key Concepts in PROTAC Cell Permeability
The large size and complex structure of PROTACs (often exceeding the traditional "rule of five" for oral drug candidates) make their passive diffusion across the cell membrane challenging. The "chameleon-like" behavior of some PROTACs, where they can adopt different conformations to shield polar atoms and facilitate membrane passage, is an important consideration. The PEG linker, while beneficial for solubility, can increase the molecule's polarity and hydrodynamic radius, potentially hindering its ability to passively diffuse across the lipid bilayer. Therefore, a comprehensive assessment of cell permeability is essential.
Experimental Protocols and Assays
A multi-faceted approach employing a combination of in vitro assays is recommended to accurately characterize the cell permeability of PROTACs with PEG linkers.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that assesses the passive diffusion of a compound across an artificial lipid membrane. It serves as an initial, rapid screen for membrane permeability.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of lecithin in dodecane.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Dissolve the PROTAC test compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
The assay is performed in a 96-well microplate system, consisting of a donor plate and an acceptor plate.
-
Carefully coat the filter of each well in the donor plate with 5 µL of the lecithin/dodecane solution.
-
-
Compound Addition:
-
Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 100 µM) in the donor plate wells.
-
Add fresh PBS to the wells of the acceptor plate.
-
-
Incubation:
-
Assemble the donor and acceptor plates, ensuring the coated filter forms a seal between the two.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using the following equation:
Where:
-
C_A = Concentration in the acceptor well
-
V_A = Volume of the acceptor well
-
Area = Area of the filter
-
Time = Incubation time
-
C_D = Concentration in the donor well
-
-
Data Interpretation:
| Permeability (Pe x 10⁻⁶ cm/s) | Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo drug absorption in the human intestine. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a high density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) across the cell monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the PROTAC test compound (dissolved in transport buffer) to the apical (donor) side of the monolayer.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh transport buffer.
-
-
Efflux Ratio Determination (Basolateral to Apical):
-
To assess active efflux, perform the transport experiment in the reverse direction (basolateral to apical).
-
Add the PROTAC compound to the basolateral side and collect samples from the apical side.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp is calculated using the following equation:
Where:
-
dQ/dt = The rate of appearance of the compound in the acceptor compartment
-
A = The surface area of the filter membrane
-
C₀ = The initial concentration of the compound in the donor compartment
-
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Classification |
| > 20 | High |
| 2 - 20 | Medium |
| < 2 | Low |
Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests that the compound is a substrate for active efflux transporters.
Cellular Uptake Assays
These assays directly measure the accumulation of a PROTAC within cells, providing valuable information about its ability to reach its intracellular target.
Experimental Protocol:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with the PROTAC test compound at various concentrations and for different time periods.
-
-
Cell Lysis and Extraction:
-
After incubation, wash the cells with ice-cold PBS to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Alternatively, perform a solvent extraction (e.g., with acetonitrile) to precipitate proteins and extract the compound.
-
-
Quantification:
-
Quantify the intracellular concentration of the PROTAC in the cell lysate/extract using LC-MS/MS.
-
Normalize the intracellular concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
-
Data Presentation:
| PROTAC ID | Linker Type | PAMPA Pe (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Intracellular Concentration (nM at 1 µM dose) |
| PROTAC-A | PEG4 | 0.8 | 1.5 | 3.2 | 150 |
| PROTAC-B | PEG6 | 0.5 | 1.1 | 4.5 | 95 |
| PROTAC-C | PEG8 | 0.3 | 0.8 | 5.1 | 60 |
| Control-1 (Non-PEG) | Alkyl C8 | 5.2 | 8.9 | 1.8 | 850 |
Note: The data presented in this table is illustrative and intended for demonstration purposes.
Visualizing Experimental Workflows
Caption: A typical workflow for assessing the cell permeability of PROTACs.
Caption: Schematic of the Caco-2 permeability assay.
The assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics, particularly for those incorporating PEG linkers. A combination of in vitro assays, including PAMPA, Caco-2, and cellular uptake studies, provides a comprehensive understanding of a PROTAC's ability to cross cellular membranes and reach its intracellular target. The detailed protocols and data interpretation guidelines presented in these application notes offer a robust framework for researchers in the field of drug discovery and development to evaluate and optimize the permeability of their PROTAC candidates.
Application Notes and Protocols for In Vitro PROTAC-Mediated Protein Degradation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins, offering a novel therapeutic modality for various diseases.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural ubiquitin-proteasome system (UPS).[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI by the E3 ligase, which subsequently marks it for degradation by the 26S proteasome.[1]
These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of PROTACs, a critical step in the drug discovery process. This assay directly assesses the PROTAC's ability to facilitate the ubiquitination of its target protein in a reconstituted system.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: In Vitro Ubiquitination Assay
This protocol outlines the steps for a reconstituted in vitro ubiquitination assay to directly measure a PROTAC's ability to induce ubiquitination of a target protein.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Recombinant Human E1 (UBE1) | R&D Systems | E-305 |
| Recombinant Human E2 (UbcH5a) | R&D Systems | E2-616 |
| Recombinant E3 Ligase (e.g., VHL/CRBN) | R&D Systems | Varies |
| Recombinant Target Protein (POI) | In-house/Commercial | Varies |
| Human Recombinant Ubiquitin | R&D Systems | U-100H |
| PROTAC of Interest | In-house/Commercial | Varies |
| ATP (100 mM) | Sigma-Aldrich | A7699 |
| Ubiquitination Buffer (10X) | Boston Biochem | B-70 |
| Dithiothreitol (DTT, 1 M) | Sigma-Aldrich | D9779 |
| Magnesium Chloride (MgCl2, 1 M) | Sigma-Aldrich | M1028 |
| Anti-Target Protein Antibody | Varies | Varies |
| Anti-Ubiquitin Antibody | Varies | Varies |
| HRP-conjugated Secondary Antibody | Varies | Varies |
| SDS-PAGE Gels | Bio-Rad | Varies |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro ubiquitination assay.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
This protocol provides a method for a standard 25 µL reaction. Reactions should be assembled on ice. It is critical to include proper controls.
-
Thaw Components: Thaw all enzymes, proteins, and reagents on ice. Centrifuge vials briefly to collect contents at the bottom.
-
Prepare Master Mix: Prepare a master mix of common reagents to ensure consistency across reactions. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
10X Ubiquitination Buffer: 2.5 µL
-
1 M MgCl2: 0.5 µL
-
100 mM ATP: 1.0 µL
-
1 M DTT: 0.25 µL
-
Recombinant E1 Enzyme (10 µM): 0.5 µL
-
Recombinant E2 Enzyme (50 µM): 1.0 µL
-
Recombinant E3 Ligase (10 µM): 1.0 µL
-
Recombinant Target Protein (20 µM): 2.0 µL
-
Recombinant Ubiquitin (1 mg/mL): 2.0 µL
-
Nuclease-free water: to 24 µL
-
-
Add PROTAC: Add 1 µL of PROTAC stock solution (at 25X the final desired concentration in DMSO) or DMSO as a vehicle control.
-
Incubation: Mix gently, centrifuge briefly, and incubate the reactions at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding 8 µL of 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load 15-20 µL of each reaction onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation and Interpretation
The primary output is a Western blot image. Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein. A "ladder" of bands appearing above the molecular weight of the unmodified POI indicates polyubiquitination.
Example Data Summary
The efficacy of a PROTAC is often quantified by its DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While the in vitro ubiquitination assay primarily shows the mechanistic step of ubiquitination, the downstream cellular degradation is typically quantified as follows.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | HeLa | ~1 | >90 |
| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 |
| dBET1 | BRD4 | CRBN | 22Rv1 | 18 | >98 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes.
Controls for a Robust Assay
-
No PROTAC Control: To observe the basal level of ubiquitination.
-
No ATP Control: To ensure the ubiquitination is an ATP-dependent enzymatic process.
-
No E3 Ligase Control: To confirm the ubiquitination is dependent on the specific E3 ligase.
-
Inactive Epimer Control: A stereoisomer of the PROTAC that does not bind the E3 ligase can be used as a negative control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination observed | Inactive enzyme or protein | Test the activity of individual components. Use fresh reagents. |
| Ineffective PROTAC | Confirm binary binding of the PROTAC to the target and E3 ligase. Synthesize and test new PROTAC designs. | |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and reagent concentrations. | |
| High background ubiquitination | Contaminating E3 ligases in protein preps | Use highly purified recombinant proteins. |
| Non-specific ubiquitination | Include a deubiquitinase inhibitor in the lysis buffer if analyzing cell lysates. |
By following this detailed protocol and considering the necessary controls, researchers can effectively evaluate the in vitro activity of their PROTAC molecules, providing crucial data for the advancement of targeted protein degradation as a therapeutic strategy.
References
Revolutionizing Drug Discovery: A Deep Dive into a Successful PEG5-Linked PROTAC for Targeted Protein Degradation
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This application note delves into a case study of a highly successful preclinical PROTAC utilizing a polyethylene glycol 5 (PEG5) linker for the degradation of Bruton's tyrosine kinase (BTK), a critical target in various B-cell malignancies. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed quantitative data, experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to PROTAC Technology and the Role of the PEG5 Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties. PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. A PEG5 linker, specifically, offers an optimal balance of flexibility and length for inducing potent degradation of certain target proteins, as exemplified in the case of the BTK degrader discussed herein.
Case Study: A Selective BTK-Degrading PROTAC with a PEG5 Linker
This application note focuses on a preclinical BTK-targeting PROTAC, hereafter referred to as BTK-Degrader-PEG5, which has demonstrated exceptional potency and selectivity. This molecule is composed of a potent BTK inhibitor, a ligand for the Cereblon (CRBN) E3 ligase, and a central PEG5 linker.
Quantitative Data Summary
The efficacy of BTK-Degrader-PEG5 has been rigorously evaluated through a series of in vitro and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Parameter | Cell Line | Value |
| DC₅₀ (BTK Degradation) | JeKo-1 | 7.0 nM[1] |
| IC₅₀ (Cell Proliferation) | OCI-ly10 | 2.3 nM[1] |
| TMD8 | 4.5 nM[1] | |
| JeKo-1 | 38.1 nM[1] | |
| BTK C481S Ba/F3 | 86.0 nM[1] |
Table 2: Metabolic Stability
| Parameter | Value |
| T₁₂ (Human Liver Microsomes) | 145 min |
Signaling Pathway and Mechanism of Action
BTK-Degrader-PEG5 initiates the degradation of BTK through a well-defined mechanism of action. The following diagram illustrates the signaling pathway and the intervention by the PROTAC.
Caption: Mechanism of BTK degradation by BTK-Degrader-PEG5.
Experimental Protocols
Detailed methodologies for the key experiments cited in this application note are provided below to enable researchers to replicate and build upon these findings.
Western Blotting for BTK Degradation
This protocol is used to quantify the reduction in BTK protein levels following treatment with BTK-Degrader-PEG5.
1. Cell Culture and Treatment:
-
Seed JeKo-1 cells at a density of 1 x 10⁶ cells/mL in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of BTK-Degrader-PEG5 (e.g., 1.6 nM to 1000 nM) for 24 hours. Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the BTK protein levels.
Cell Proliferation (IC₅₀) Assay
This assay determines the concentration of BTK-Degrader-PEG5 that inhibits cell growth by 50%.
1. Cell Seeding:
-
Seed various lymphoma tumor cell lines (e.g., OCI-ly10, TMD8, JeKo-1) in 96-well plates at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of BTK-Degrader-PEG5 for 72 hours.
3. Viability Measurement:
-
After the incubation period, assess cell viability using a commercially available assay, such as CellTiter-Glo® or MTT.
4. Data Analysis:
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure to assess the pharmacokinetic profile of BTK-Degrader-PEG5 in an animal model.
1. Animal Model:
-
Utilize male BALB/c mice for the study.
2. Dosing:
-
Administer a single dose of BTK-Degrader-PEG5 via intravenous (IV) injection (2 mg/kg) or oral gavage (100 mg/kg) formulated in a suitable vehicle.
3. Blood Sampling:
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
4. Plasma Preparation:
-
Separate plasma from the blood samples by centrifugation.
5. Sample Analysis:
-
Quantify the concentration of BTK-Degrader-PEG5 in the plasma samples using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as half-life (T₁₂), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.
Experimental Workflow
The following diagram provides a visual representation of the logical flow of the key experiments performed to characterize BTK-Degrader-PEG5.
Caption: Experimental workflow for BTK-Degrader-PEG5 characterization.
Conclusion
The case study of BTK-Degrader-PEG5 highlights the successful application of a PEG5 linker in the design of a potent and selective PROTAC. The provided data and detailed protocols serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics for a range of diseases. The strategic use of a PEG5 linker can lead to PROTACs with favorable drug-like properties, paving the way for future clinical candidates.
References
Application Notes & Protocols: Selecting the Right E3 Ligase Ligand for Your PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A PROTAC consists of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. The selection of an appropriate E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide and protocols for selecting the optimal E3 ligase ligand for your PROTAC development.
The mechanism of action for a PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can engage in another catalytic cycle.
Key Considerations for E3 Ligase Ligand Selection:
-
E3 Ligase Expression Profile: The chosen E3 ligase should be abundantly expressed in the target cell or tissue type to ensure efficient degradation. Tissue-specific or tumor-specific E3 ligase expression can be exploited to enhance the therapeutic window and minimize off-target effects.
-
Binding Affinity (Kd): The ligand must exhibit sufficient affinity for the E3 ligase to facilitate the formation of a stable ternary complex. While high affinity is often desirable, ligands with moderate affinity can also be effective and may offer advantages in terms of cellular permeability and pharmacokinetics.
-
Ternary Complex Cooperativity: The formation of the ternary complex (POI-PROTAC-E3 ligase) can be positively or negatively cooperative. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a key driver of PROTAC efficacy.
-
Ligand Efficiency and "Hook Effect": An optimal PROTAC concentration is crucial. At very high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can dominate, leading to a reduction in ternary complex formation and a subsequent decrease in degradation efficiency, a phenomenon known as the "hook effect."
-
"Off-the-Shelf" vs. Novel Ligands: Several well-characterized E3 ligase ligands for commonly used E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are readily available. While these provide a robust starting point, the development of novel ligands for other E3 ligases is expanding the scope of PROTAC technology.
Quantitative Data for Common E3 Ligase Ligands
The selection of an E3 ligase ligand is often guided by its binding affinity for the E3 ligase and the degradation potency of the resulting PROTAC. The following tables summarize key quantitative data for widely used VHL and CRBN ligands.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) to E3 Ligase | Assay Method |
| VHL | VH032 | 190 nM | ITC |
| VHL | VH298 | 370 nM | SPR |
| CRBN | Pomalidomide | 2.5 µM | TR-FRET |
| CRBN | Lenalidomide | 1 µM | ITC |
| CRBN | Thalidomide | 1.8 µM | FP |
Table 2: Degradation Potency of PROTACs Utilizing Common E3 Ligase Ligands
| PROTAC | Target POI | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | VH032 (VHL) | 13 nM | >95% | HeLa |
| ARV-110 | Androgen Receptor | CRBN-based | 1 nM | >95% | VCaP |
| dBET1 | BRD4 | Pomalidomide (CRBN) | 4 nM | >90% | RS4;11 |
| ARV-771 | BRD4 | VH-based (VHL) | <1 nM | >90% | 22Rv1 |
DC50: Concentration of PROTAC required to induce 50% degradation of the POI. Dmax: Maximum percentage of POI degradation achieved.
Experimental Protocols
Protocol: Determining Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity (Kd) and kinetics of the E3 ligase ligand to the purified E3 ligase protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified E3 ligase protein (e.g., VHL or CRBN complex)
-
E3 ligase ligand
-
Amine coupling kit (EDC, NHS, ethanolamine)
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Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Methodology:
-
Chip Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes. b. Inject the purified E3 ligase protein (20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU). c. Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.
-
Binding Analysis: a. Prepare a dilution series of the E3 ligase ligand in running buffer (e.g., 0.1 nM to 1 µM). b. Inject the ligand solutions over the immobilized E3 ligase surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds). c. Perform a regeneration step between each ligand injection using the regeneration solution to remove any bound ligand.
-
Data Analysis: a. Subtract the reference surface signal from the active surface signal. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol: Assessing Ternary Complex Formation using NanoBRET™ Assay
Objective: To quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White, 96-well assay plates
Methodology:
-
Cell Transfection: a. Co-transfect HEK293T cells with plasmids encoding the NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins using FuGENE® HD. b. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Assay Execution: a. Prepare a serial dilution of the PROTAC in Opti-MEM. b. Add the HaloTag® 618 Ligand to the cells and incubate for at least 60 minutes. c. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). d. Add the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition and Analysis: a. Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader. b. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. c. Plot the NanoBRET™ ratio as a function of PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.
Protocol: Quantifying POI Degradation by Western Blot
Objective: To measure the reduction in POI levels following PROTAC treatment.
Materials:
-
Target cell line
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. b. Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein samples and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Perform densitometry analysis on the protein bands to quantify their intensity. b. Normalize the POI band intensity to the loading control. c. Plot the normalized POI levels as a function of PROTAC concentration to determine the DC50 and Dmax.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for selecting and optimizing an E3 ligase ligand for a PROTAC.
Caption: PROTAC-mediated degradation of a kinase to inhibit a signaling pathway.
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My final PROTAC yield is very low after purification. What are the most common causes?
Low yields in PROTAC synthesis are a frequent challenge due to their complex, multi-component nature. The primary causes often fall into three categories: suboptimal reaction conditions for coupling the warhead, linker, and E3 ligase ligand; inefficient purification methods leading to product loss; and inherent instability of the synthesized PROTAC. Careful optimization of each synthetic step is crucial.[1][]
Q2: I am seeing a low yield in my initial coupling reaction between the linker and the warhead/E3 ligase ligand. How can I improve this?
Low yields at this stage often point to issues with the coupling chemistry. Amide bond formation and "click chemistry" are common methods.[3][4] For amide couplings, ensure your coupling reagents are fresh and used in appropriate stoichiometry. Screening different coupling agents (e.g., HATU, HOBt/EDC) and bases (e.g., DIPEA) can significantly improve yields. For click reactions, ensure the purity of your azide and alkyne components and that the copper catalyst is active.[5]
Q3: The final coupling step to assemble the full PROTAC is inefficient. What should I consider?
As the molecules get larger, steric hindrance can become a significant barrier to an efficient reaction. You may need to increase reaction times, use a higher concentration of reagents, or switch to a more efficient coupling chemistry. Microwave-assisted synthesis can sometimes overcome kinetic barriers in these sterically hindered reactions. Also, verify the stability of your intermediates; one of the fragments may be degrading under the reaction conditions.
Q4: I seem to lose a significant amount of my product during purification. What are some alternative purification strategies?
PROTACs can be challenging to purify via standard silica gel chromatography due to their polarity and potential for streaking. Reverse-phase chromatography (e.g., using a C18 column) is often more effective for these larger molecules. If your PROTAC is particularly "greasy" or insoluble, precipitation or crystallization could be viable options. Some researchers have also successfully employed resin-based purification after each synthetic step to simplify the process and avoid traditional chromatography.
Q5: Could the linker itself be the cause of my low yield?
Absolutely. The linker's composition and length play a critical role. Very long, flexible linkers like PEGs can sometimes fold back on themselves, hindering reaction with the next component. Conversely, very rigid linkers might create unfavorable conformations for the reaction to proceed. If you suspect the linker is the issue, synthesizing a small library of PROTACs with varying linker lengths and compositions can help identify a more synthetically tractable design.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor activation of carboxylic acid | Use a different or fresh batch of coupling reagent. | See "Protocol 1: Optimized Amide Coupling" below. |
| Base-related side reactions or degradation | Screen different organic bases (e.g., DIPEA, triethylamine, N-methylmorpholine). | Run small-scale parallel reactions with each base to identify the optimal one. |
| Steric hindrance | Increase reaction temperature (consider microwave synthesis) or reaction time. | Monitor reaction progress by LC-MS every 2-4 hours to determine the optimal reaction time. |
| Low solubility of reactants | Use a different solvent system (e.g., DMF, NMP, or a mixture). | Test the solubility of your starting materials in various solvents before setting up the reaction. |
Issue 2: Inefficient "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inactive copper catalyst | Use a freshly prepared solution of the copper catalyst and reducing agent. | See "Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)" below. |
| Impure azide or alkyne components | Re-purify the starting materials. | Confirm purity by NMR and LC-MS before starting the reaction. |
| Oxygen interference | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Bubble argon or nitrogen through the solvent for 15-20 minutes prior to adding reagents. |
Experimental Protocols
Protocol 1: Optimized Amide Coupling
-
Dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine component (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vessel, dissolve the alkyne (1.0 eq) and azide (1.1 eq) components in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction vessel, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product as required.
Visualizations
Caption: General modular workflow for PROTAC synthesis.
Caption: Decision tree for troubleshooting low PROTAC synthesis yield.
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length for enhanced efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC linker optimization experiments.
Question: We observe minimal or no degradation of our target protein despite synthesizing a series of PROTACs with varying linker lengths. What are the potential causes and how can we troubleshoot this?
Answer:
A lack of target protein degradation is a common challenge in PROTAC development and can stem from several factors related to the linker design. Here is a step-by-step guide to troubleshoot this issue:
-
Suboptimal Linker Length Range: The selected linker lengths may fall outside the optimal range for forming a productive ternary complex.[1] It is crucial to synthesize a broader range of linker lengths, as even minor adjustments can significantly impact degradation efficacy.[2]
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might hinder its ability to cross the cell membrane efficiently.[1][3]
-
Troubleshooting Step: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to improve its properties, for instance, by incorporating elements that enhance solubility or by using prodrug strategies to mask polar groups.[3]
-
-
Inefficient Ternary Complex Formation: The linker may not be facilitating a stable and productive ternary complex between the target protein and the E3 ligase.
-
Troubleshooting Step: Directly evaluate the formation and stability of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods can provide insights into the binding affinities and cooperativity of the system.
-
-
Incorrect Linker Attachment Points: The points at which the linker is connected to the target protein binder and the E3 ligase ligand are critical. An unfavorable attachment can lead to steric hindrance or an unproductive orientation of the recruited proteins.
-
Troubleshooting Step: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands to identify a more favorable connection point.
-
A logical workflow for troubleshooting this issue is illustrated below:
References
overcoming solubility issues with Acid-C1-PEG5-Boc
Welcome to the technical support center for Acid-C1-PEG5-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during its use, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional PEG-based linker. It contains a carboxylic acid group on one end and a tert-butyloxycarbonyl (Boc) protected amine group on the other, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[3] The PEG component enhances the solubility and biocompatibility of the resulting PROTAC molecule.[2]
Q2: What are the general solubility characteristics of this compound?
The solubility of this compound is influenced by its distinct structural components:
-
PEG5 Linker : The polyethylene glycol chain is hydrophilic and flexible, which generally improves solubility in aqueous solutions and polar organic solvents.
-
Boc Group : The tert-butyloxycarbonyl (Boc) group is bulky and nonpolar, contributing to solubility in lipophilic organic solvents.
-
Carboxylic Acid : The terminal carboxylic acid group can be ionized, which can influence solubility in aqueous buffers depending on the pH.
While specific quantitative solubility data is not extensively published, it is expected to be soluble in a range of common polar organic solvents.
Q3: In which solvents is this compound typically soluble?
Based on its structural properties and information on similar compounds, this compound is expected to be soluble in the following solvents. However, experimental verification is strongly recommended.
| Solvent Classification | Recommended Solvents |
| Polar Aprotic Solvents | DMSO, DMF |
| Chlorinated Solvents | Dichloromethane (DCM) |
| Aqueous Solutions | Soluble in aqueous media |
This information is based on data for structurally similar molecules and should be used as a guideline.
Q4: I am having trouble dissolving this compound. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
Solvent Selection : Ensure you are using an appropriate solvent. For initial attempts, DMSO or DMF are recommended.
-
Gentle Heating : Gently warm the solution (e.g., to 30-40°C). Avoid excessive heat which could lead to degradation.
-
Sonication : Use a sonicator bath to aid in the dissolution process.
-
Vortexing : Vigorous vortexing can also help to break up any aggregates and promote solubilization.
If these initial steps do not resolve the issue, please refer to the detailed troubleshooting guide below.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
Objective: To prepare a stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator bath
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile vial. Note that PEGylated compounds can be viscous or low-melting solids, making them difficult to weigh accurately.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex vigorously for 30-60 seconds.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
If necessary, gently warm the solution to 30-40°C in a water bath, with intermittent vortexing, until the solid is completely dissolved.
-
Once dissolved, store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol for Determining the Approximate Solubility
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound
-
A selection of solvents to be tested (e.g., DMSO, DMF, DCM, water, PBS)
-
Analytical balance
-
Small glass vials with screw caps
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Calibrated pipettes
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a series of pre-weighed vials.
-
To each vial, add a small, precise volume of the solvent to be tested (e.g., 100 µL).
-
Cap the vials and vortex vigorously for 1-2 minutes.
-
If the solid does not dissolve, place the vials in a sonicator bath for 15-20 minutes.
-
Allow the vials to equilibrate at a constant temperature (e.g., room temperature) for at least one hour to ensure a saturated solution is formed.
-
If undissolved solid remains, add another precise volume of solvent (e.g., 100 µL) and repeat steps 3-5 until the solid is completely dissolved.
-
The approximate solubility can be calculated based on the total volume of solvent required to dissolve the initial mass of the compound.
-
For a more precise determination, after equilibration of a saturated solution (with excess solid), centrifuge the vial to pellet the undissolved solid. Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute.
References
Navigating the Challenges of Boc Deprotection in PEGylated Compounds: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the realm of PEGylated compounds used in drug delivery and bioconjugation. However, its removal, or deprotection, can present significant challenges, leading to incomplete reactions, side-product formation, and difficulties in purification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate these common hurdles and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the Boc deprotection of PEGylated compounds.
1. Why is my Boc deprotection incomplete?
Incomplete deprotection is one of the most common challenges and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain, especially in high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, thereby slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. It must ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).
-
Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.
-
Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane.
-
Ensure the chosen solvent provides good solubility for your specific PEGylated compound.
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is often linked to the reactivity of the carbocation intermediate formed during Boc deprotection or the acid sensitivity of other functional groups in the molecule.
-
Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a tert-butyl cation is generated. This cation can alkylate electron-rich amino acid residues such as tryptophan and methionine.
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups or linkers (e.g., some ester bonds), they may be partially or fully cleaved under the deprotection conditions. One user reported a 10-20% loss of ester bonds when using TFA.
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, it is highly recommended to add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or a scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). A frequently used non-odorous mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Deprotection Conditions: If your compound is sensitive to strong acids, consider alternative, milder deprotection methods:
-
Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and long reaction times.
-
3. How can I effectively monitor the progress of the deprotection reaction?
Careful monitoring is crucial to ensure complete deprotection without prolonged exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
4. What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure is critical for obtaining a pure product and depends on the properties of your deprotected PEGylated compound.
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual traces of TFA.
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt. This should be performed carefully to avoid the hydrolysis of any base-labile groups.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection to aid in the selection of an appropriate method.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temperature | 30 min - 2 hours | |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0°C to 50°C | 1 - 2 hours |
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Purpose | Typical Concentration (v/v) | Reference |
| Triisopropylsilane (TIS) | tert-butyl cation scavenger | 2.5 - 5% | |
| Water | tert-butyl cation scavenger | 2.5% | |
| Thioanisole | tert-butyl cation scavenger (protects Met) | 5% | |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation scavenger (protects sulfur-containing residues) | 2.5% |
Experimental Protocols
Below are detailed methodologies for key experiments related to Boc deprotection of PEGylated compounds.
Protocol 1: Standard TFA-Mediated Boc Deprotection of a PEG Linker
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Visualizing the Process
Diagram 1: General Experimental Workflow for Boc Deprotection
References
Technical Support Center: Enhancing PROTAC In Vitro Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the in vitro stability of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of your PROTAC compound in aqueous buffers or cell culture media.[1]
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signals or artifacts in biophysical assays.
Possible Causes & Solutions:
Due to their high molecular weight and lipophilicity, many PROTACs exhibit low aqueous solubility. This can lead to aggregation and precipitation, compromising experimental results.
Here is a workflow to address solubility issues:
Methodologies:
-
Optimization of Solvent Concentration: While a 100% DMSO stock solution is a good starting point, it's crucial to minimize the final DMSO concentration in your assay, ideally below 0.5%, to avoid cellular toxicity and compound precipitation.
-
Employing Co-solvents: For challenging compounds, co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.
-
Sonication and Gentle Heating: To aid dissolution, gentle warming (e.g., 37°C for 5-10 minutes) and brief sonication (5-15 minutes) can be effective.
-
Amorphous Solid Dispersions (ASDs): For persistent solubility problems, creating an amorphous solid dispersion can enhance the dissolution rate. This technique involves dispersing the PROTAC in a polymer matrix, preventing crystallization and maintaining a more soluble amorphous state.
Issue 2: Low Metabolic Stability in In Vitro Assays
Symptoms:
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Rapid disappearance of the parent PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).
-
Poor in vivo efficacy despite good in vitro potency.
-
Detection of significant levels of PROTAC metabolites.
Possible Causes & Solutions:
PROTACs are susceptible to metabolism by enzymes like Cytochrome P450s (CYPs), aldehyde oxidase (AO), and hydrolases. The linker region is often a primary site for metabolic modification.
Here is a workflow for addressing metabolic instability:
Methodologies:
-
Metabolite Identification: Use LC-MS/MS to identify the metabolites and pinpoint the "metabolic hotspots" on the PROTAC molecule.
-
Linker Modification:
-
Replace metabolically liable groups.
-
Incorporate more stable chemical motifs like cycloalkanes or aromatic rings.
-
Avoid long, flexible linkers such as extended alkyl or PEG chains which can be more prone to enzymatic degradation.
-
-
Warhead/E3 Ligand Modification: If metabolism occurs on the target-binding warhead or the E3 ligase ligand, medicinal chemistry efforts will be required to modify these components to block the metabolic sites while retaining binding affinity.
Frequently Asked Questions (FAQs)
Q1: What are the common chemical degradation pathways for PROTACs in vitro?
PROTACs can undergo several chemical degradation processes in vitro:
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Hydrolysis: Amide bonds, often present in linkers or E3 ligase ligands like thalidomide and its derivatives, are susceptible to hydrolysis under physiological conditions.
-
Oxidation: Certain functional groups within the PROTAC structure can be prone to oxidation, which can be catalyzed by components in the cell culture media or by cellular enzymes.
Q2: My PROTAC is not causing degradation of the target protein. What are the potential reasons related to stability?
While several factors can lead to a lack of PROTAC activity, instability is a key one.
-
Instability in Cell Culture Media: Your PROTAC may be degrading in the cell culture medium over the time course of your experiment. It is crucial to assess the stability of your PROTAC in the specific medium used.
-
Poor Cell Permeability: Due to their large size, PROTACs often struggle to cross the cell membrane. While not strictly a stability issue, poor permeability means the PROTAC doesn't reach its intracellular target. Modifications to the linker to improve physicochemical properties can enhance uptake.
-
Poor Solubility and Aggregation: If your PROTAC precipitates in the assay medium, its effective concentration will be too low to induce degradation.
Q3: How does the linker influence PROTAC stability?
The linker is a critical determinant of a PROTAC's stability.
-
Metabolic Stability: The linker is often a site of metabolic modification. Incorporating more stable chemical motifs can enhance metabolic stability.
-
Chemical Stability: Certain linker chemistries are inherently more stable and less prone to degradation.
-
Physicochemical Properties: The linker significantly influences the PROTAC's solubility and permeability.
Q4: What is the "hook effect" and how does it relate to PROTAC concentration?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. Therefore, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Quantitative Data Summary
Table 1: Solubility of Representative PROTACs in Different Solvents
| Compound | Solvent | Solubility |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM) |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM) |
Note: This table will be expanded as more quantitative data becomes publicly available.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of a PROTAC.
Materials:
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PROTAC stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and the PROTAC in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression will give the degradation rate constant (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Assessment of PROTAC Stability in Cell Culture Medium
Objective: To evaluate the chemical stability of a PROTAC under experimental conditions.
Materials:
-
PROTAC stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Spike the PROTAC into the cell culture medium at the desired final concentration.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Process the sample by protein precipitation with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the intact PROTAC.
Data Analysis:
-
Plot the percentage of the remaining PROTAC versus time to assess its stability profile.
Signaling Pathways and Workflows
PROTAC Mechanism of Action and Potential Points of Instability
References
Technical Support Center: Optimizing Linker Design for Enhanced Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in linker optimization for enhancing ternary complex formation. Our goal is to equip researchers with the necessary information to rationally design and evaluate linkers for potent and selective targeted protein degradation.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
| Problem | Potential Cause | Suggested Solution |
| Low or no target degradation despite good binary binding | Inefficient Ternary Complex Formation: The linker may not be optimal for bringing the target protein and E3 ligase together. | Vary Linker Length: Synthesize and test a series of PROTACs with different linker lengths (e.g., PEG2 to PEG6 or alkyl chains of varying lengths). An optimal length is crucial; too short can cause steric clash, while too long can lead to unproductive binding.[1] |
| Unfavorable Linker Composition: The linker's chemical properties (hydrophilicity, hydrophobicity) may negatively impact ternary complex stability or cell permeability. | Test Different Linker Types: Compare the efficacy of PEG linkers (which can improve solubility) with alkyl linkers (which may enhance cell permeability).[2][][4] Consider more rigid linkers (e.g., containing piperazine or alkyne moieties) to pre-organize the PROTAC in a favorable conformation.[5] | |
| Incorrect Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand can significantly alter the geometry of the ternary complex. | Explore Alternative Attachment Points: If possible, synthesize PROTACs with the linker attached to different positions on the ligands to find a more productive orientation. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can saturate both the target and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC or E3-PROTAC) instead of the productive ternary complex. | Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to characterize the bell-shaped curve. |
| Low Cooperativity: The ternary complex is not sufficiently stabilized by favorable protein-protein interactions. | Optimize Linker for Positive Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second. This can be assessed using biophysical assays like ITC or SPR. | |
| Poor Cell Permeability | Suboptimal Physicochemical Properties: PROTACs are often large molecules that may struggle to cross the cell membrane. The linker contributes significantly to these properties. | Modify Linker to Improve Physicochemical Properties: Incorporate features that favor cell uptake, such as balancing hydrophilicity and hydrophobicity. Flexible linkers like PEG can adopt folded conformations that shield polar surface area, potentially improving permeability. |
| High Polarity: Excessive polar groups in the linker can hinder membrane crossing. | Reduce Polarity or Use Prodrug Strategies: Systematically replace polar groups in the linker or employ prodrug strategies to mask polar functionalities. | |
| Off-Target Effects | Unintended Ternary Complex Formation: The PROTAC may induce the degradation of proteins other than the intended target. | Modify the Linker: The linker's structure can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematically varying linker length and composition can improve selectivity. |
| Non-Specific Binding of the Linker: The linker itself might interact with other cellular components. | Use Global Proteomics: Employ mass spectrometry-based proteomics to compare protein abundance in cells treated with your PROTAC versus a control to identify unintended targets. |
II. Frequently Asked Questions (FAQs)
Q1: What is the first step if my PROTAC shows no degradation activity?
A1: Before focusing on the linker, it's crucial to verify the fundamentals of your system. First, confirm that your PROTAC can independently bind to both the target protein and the E3 ligase (binary engagement). Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used for this. Second, ensure that the chosen E3 ligase is expressed in your cell line of interest by performing a western blot. If both binary binding and E3 ligase expression are confirmed, the issue likely lies with the inability to form a stable and productive ternary complex, making linker optimization your next critical step.
Q2: How does linker length impact PROTAC efficacy?
A2: Linker length is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase. An optimal linker length is required for the formation of a stable ternary complex. A linker that is too short can lead to steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination. The optimal length is system-dependent and must be determined empirically.
Q3: What are the advantages and disadvantages of PEG versus alkyl linkers?
A3:
-
PEG Linkers: These are composed of repeating ethylene glycol units and are generally hydrophilic. Their main advantage is improving the solubility of the PROTAC molecule, which can be beneficial for handling and in vivo applications. However, excessive hydrophilicity can sometimes impede passive cell permeability.
-
Alkyl Linkers: These are simple hydrocarbon chains, making them more hydrophobic. This can enhance cell membrane permeability. However, high lipophilicity can lead to poor aqueous solubility and potential non-specific binding.
The choice between PEG and alkyl linkers often involves a trade-off between solubility and permeability, and the optimal choice depends on the specific PROTAC and its intended application.
Q4: Can a more rigid linker improve my PROTAC's performance?
A4: Yes, incorporating rigid elements such as piperazine rings, alkynes, or other cyclic structures into the linker can be beneficial. A rigid linker can reduce the entropic penalty upon binding by pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to enhanced stability of the ternary complex and improved degradation potency. However, the reduced flexibility also means that the geometry must be just right, so empirical testing is still necessary.
Q5: How can I experimentally confirm that my PROTAC is forming a ternary complex in cells?
A5: Several techniques can be used to demonstrate ternary complex formation in a cellular context. A widely used method is co-immunoprecipitation (Co-IP). In this assay, you would treat cells with your PROTAC (and a proteasome inhibitor to prevent degradation of the target), then immunoprecipitate the E3 ligase and perform a western blot to see if the target protein is pulled down with it, or vice-versa. Another powerful technique is the NanoBRET™ assay, a live-cell, proximity-based assay that measures the interaction between the target protein and the E3 ligase in real-time upon addition of the PROTAC.
III. Data Presentation: Impact of Linker Properties on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 13 | 125 | ~60 |
| Alkyl/Ether | 15 | 3.9 | >95 |
| Alkyl/Ether | 17 | 6.3 | >95 |
| Alkyl/Ether | 21 | 25 | ~90 |
| Alkyl/Ether | 29 | 125 | ~70 |
| Data synthesized from published literature for pomalidomide-based PROTACs targeting TBK1. |
Table 2: Comparison of Linker Composition for Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| 1 | PEG | 13 | C4 | 5.2 | >95 | Ramos |
| 2 | Alkyl | 12 | C4 | 12 | ~90 | Ramos |
| 3 | PEG | 13 | C5 | 1.8 | >95 | Ramos |
| 4 | Alkyl | 12 | C5 | 7.5 | ~95 | Ramos |
| Data synthesized from published literature. |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
PROTAC of interest.
-
Running buffer (e.g., HBS-EP+).
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).
-
Binary Interaction (PROTAC to Target Protein): In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary binding affinity (KD2).
-
Ternary Complex Formation: To measure the ternary complex, inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and binding affinity (KD) of the interactions to calculate cooperativity.
Materials:
-
ITC instrument.
-
Purified target protein, E3 ligase, and PROTAC.
-
Matched buffer for all components.
Protocol:
-
Binary Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM). Perform the titration to determine KD1.
-
Binary Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform the titration to determine KD2.
-
Ternary Titration: Fill the ITC cell with a solution of the E3 ligase pre-saturated with the target protein. Titrate the PROTAC into this mixture to determine the apparent KD for ternary complex formation.
-
Data Analysis: The cooperativity factor (α) is calculated using the equation: α = KD1 / KD,ternary. An α value > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To detect and quantify PROTAC-induced ternary complex formation in a physiological context.
Materials:
-
Human cell line (e.g., HEK293T).
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.
-
HaloTag® NanoBRET® 618 Ligand.
-
NanoBRET® Nano-Glo® Substrate.
-
Plate reader capable of filtered luminescence measurements.
Protocol:
-
Cell Transfection: Co-transfect cells with the plasmids encoding the NanoLuc®-target protein and HaloTag®-E3 ligase fusions.
-
Assay Plate Preparation: Seed the transfected cells into a white 96- or 384-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of your PROTAC to the wells.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
V. Visualizations
Signaling Pathway Diagram
Caption: Simplified FLT3 signaling pathway often targeted in AML.
Experimental Workflow Diagram
Caption: A general workflow for systematic linker optimization.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
Technical Support Center: Strategies to Improve Cell Permeability of PEG-Based PROTACs
Welcome to the technical support center for researchers developing Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address one of the most common challenges in PROTAC development: achieving optimal cell permeability, particularly for PROTACs incorporating polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical issue for my PEG-based PROTAC?
A2: Cell permeability is essential for the efficacy of most PROTACs because their protein targets are typically located inside the cell.[1][2] A PROTAC must cross the cell membrane to engage its target protein and the E3 ligase machinery to form the necessary ternary complex that leads to protein degradation.[1][2] PROTACs often possess a high molecular weight (MW > 800 Da) and a large polar surface area (PSA), characteristics that generally lead to poor passive diffusion across the cell's lipid bilayer.[3]
Q2: What is the intended role of a PEG linker in a PROTAC molecule?
A2: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to improve the molecule's physicochemical properties. They are known to enhance aqueous solubility and can improve cell permeability. The flexibility of PEG linkers can also be crucial for allowing the PROTAC to orient the target protein and E3 ligase correctly to form a stable and productive ternary complex.
Q3: Can a PEG linker negatively impact my PROTAC's cell permeability?
A3: Yes. While beneficial for solubility, a long or overly hydrophilic PEG linker can increase the PROTAC's molecular weight and polar surface area, which can hinder its ability to cross the cell membrane. An excessively long linker may also lead to reduced efficacy due to an increased entropic penalty upon binding. Therefore, the optimal linker length and composition must be determined empirically for each PROTAC system.
Q4: What are the primary assays to measure the cell permeability of my PROTAC?
A4: Several assays are commonly used to evaluate PROTAC cell permeability. The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane, making it a good initial screen.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier. It provides a more comprehensive assessment by evaluating both passive diffusion and the role of active transporters and efflux pumps.
-
Chloroalkane Penetration Assay (CAPA): A quantitative method used to rank the cell permeability of PROTACs by tagging them with a chloroalkane and measuring their intracellular accumulation.
Troubleshooting Guide: Low Cell Permeability
This guide addresses the common problem of low intracellular concentration of a PEG-based PROTAC, providing potential causes and actionable strategies for improvement.
Problem: My PROTAC is potent in biochemical assays but shows weak activity in cell-based degradation assays.
This discrepancy often points to poor cell permeability. Below are key areas to investigate and strategies to employ.
Strategy 1: Modify the PROTAC Linker
The linker is the most readily modifiable component for optimizing physicochemical properties without altering target or E3 ligase binding moieties.
1.1. Shorten the PEG Linker
-
Rationale: Reducing the linker length can decrease both molecular weight and polar surface area. Studies have shown that shorter linkers often lead to more permeable compounds. For example, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its 3-unit PEG linker counterpart.
-
Action: Synthesize and test analogs with systematically shorter PEG chains (e.g., from PEG8 to PEG4 or PEG2).
1.2. Increase Linker Rigidity
-
Rationale: Highly flexible linkers can adopt numerous conformations in solution, leading to a large average PSA. Incorporating rigid elements can "lock" the PROTAC into a more compact, folded conformation that is more favorable for membrane transit.
-
Action: Introduce cyclic structures such as piperazine or piperidine rings into the linker. These motifs can improve both permeability and aqueous solubility.
1.3. Reduce Linker Polarity
-
Rationale: The polarity of the linker, particularly the number of hydrogen bond donors (HBDs), significantly impacts permeability. Each exposed HBD incurs a high energy penalty for desolvation when entering the cell membrane.
-
Actions:
-
Amide-to-Ester Substitution: Replace an amide bond in the linker with an ester. This removes an HBD and can significantly improve permeability.
-
Replace PEG with Alkyl Chains: Consider replacing the PEG linker with a more lipophilic alkyl chain. However, this must be balanced, as a complete lack of polarity can decrease solubility. Some studies show short PEG linkers can be superior to alkyl linkers, possibly due to their ability to form intramolecular hydrogen bonds.
-
Quantitative Impact of Linker Modification on Permeability
The following table summarizes experimental data from literature, demonstrating the impact of various linker modifications on the passive permeability of PROTACs as measured by PAMPA.
| PROTAC Series | Modification | Linker 1 | Permeability (Pₑ) [10⁻⁶ cm/s] | Linker 2 | Permeability (Pₑ) [10⁻⁶ cm/s] | Fold Change | Reference |
| MZ Series | PEG Length | 3-unit PEG | 0.02 | 2-unit PEG | 0.4 | 20x Increase | |
| SLX Series | Linker Length | 3-unit PEG | 0.002 | No PEG Linker | 8.6 | 4300x Increase | |
| AT Series | Linker Type | 1-unit PEG | 0.005 | Alkyl Linker | 0.002 | 2.5x Decrease | |
| SLX Series | HBD Count | Amide Linkage | 0.2 | Ester Linkage | 8.6 | 43x Increase |
Strategy 2: Promote a "Chameleonic" Conformation
-
Rationale: A key strategy for improving the permeability of large molecules is to design them to act as "molecular chameleons." This involves promoting the adoption of a folded, compact conformation in the nonpolar environment of the cell membrane. This conformation shields polar groups and reduces the solvent-accessible PSA, facilitating passive diffusion. This folded state is often stabilized by intramolecular hydrogen bonds (IMHBs).
-
Action: Use computational modeling or NMR spectroscopy to analyze the conformational preferences of your PROTAC in different solvents. Design linkers that encourage the formation of IMHBs to shield polar functionalities. The gauche effect in PEG-like linkers can naturally favor turns, contributing to a folded structure.
Diagram: The "Chameleon Effect" of PROTAC Permeability
Caption: Logical diagram of a PROTAC adopting different conformations.
Strategy 3: Employ a Prodrug Approach
-
Rationale: If modifications to the PROTAC itself are not feasible or effective, a prodrug strategy can be employed. This involves masking highly polar functional groups (like carboxylic acids or amines) with lipophilic, cleavable moieties. These masks increase the molecule's lipophilicity to enhance membrane transit. Once inside the cell, they are cleaved by intracellular enzymes (e.g., esterases) to release the active PROTAC.
-
Action: Identify non-critical polar groups on your PROTAC. Synthesize prodrug versions by, for example, converting a carboxylic acid to an ethyl ester. Test these prodrugs for improved cellular activity.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across a lipid-infused artificial membrane.
Materials:
-
PAMPA "sandwich" plate (96-well filter donor plate and 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Filter: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate completely, leaving a uniform lipid layer.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich & Incubate: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-16 hours), covered to prevent evaporation.
-
Measure Concentrations: After incubation, separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS for high sensitivity).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Diagram: General PROTAC Permeability Assessment Workflow
Caption: Experimental workflow for evaluating PROTAC permeability.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess both passive and active transport of a PROTAC across a human colorectal adenocarcinoma cell monolayer, which serves as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare for Assay: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Permeability:
-
Add the PROTAC solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Basolateral to Apical (B→A) Permeability (Optional): To assess active efflux, perform the assay in the reverse direction (donor in basolateral, receiver in apical).
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for the A→B direction. If the B→A assay was performed, calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests the PROTAC is a substrate of an efflux transporter.
Diagram: PROTAC Mechanism of Action
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
Technical Support Center: Mitigating Off-Target Effects of PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating the off-target effects of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in PROTACs?
Off-target effects with PROTACs can arise from several factors:
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Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[1]
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Degradation-independent off-targets: The PROTAC molecule itself might exert pharmacological effects independent of its degradation activity. These effects can be caused by the target-binding or E3 ligase-binding moieties of the PROTAC.[1]
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Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[1][2]
Q2: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[1] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for target degradation.
Q3: How can I differentiate between direct off-targets and downstream signaling effects in my proteomics data?
To distinguish between direct off-targets and indirect downstream effects, it is crucial to perform time-course experiments. Direct off-targets are typically degraded rapidly, so short incubation times (e.g., 4-8 hours) are more likely to identify them. Downstream effects on protein expression often occur at later time points as a cellular response to the initial degradation event.
Q4: Can the choice of E3 ligase influence off-target effects?
Yes, the choice of E3 ligase can significantly impact the off-target profile of a PROTAC. Different E3 ligases have distinct expression patterns across tissues and recognize different substrates. For example, VHL-based PROTACs are generally considered to have fewer off-target degradation profiles compared to some CRBN-based PROTACs. Therefore, switching the E3 ligase binder is a viable strategy to modulate and potentially reduce off-target effects.
Troubleshooting Guides
Problem: High levels of off-target protein degradation are observed in my proteomics experiment.
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Possible Cause 1: Suboptimal PROTAC Concentration. The concentration of the PROTAC may be too high, leading to non-specific interactions.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
-
Possible Cause 2: Poor PROTAC Selectivity. The warhead, linker, or E3 ligase ligand may contribute to off-target binding.
-
Solution:
-
Optimize the Target-Binding Warhead: If off-target proteins are structurally similar to your target, consider redesigning the warhead to improve its selectivity.
-
Modify the Linker: The length and composition of the linker can influence the stability and conformation of the ternary complex. Systematically varying the linker can improve selectivity.
-
Change the E3 Ligase Ligand: As mentioned in the FAQs, recruiting a different E3 ligase can alter the off-target profile.
-
-
Problem: No or weak degradation of the target protein is observed.
-
Possible Cause 1: Suboptimal PROTAC Concentration. The concentration may be too low or in the "hook effect" range.
-
Solution: Conduct a dose-response experiment with a broad range of concentrations to identify the optimal working concentration.
-
-
Possible Cause 2: Insufficient Incubation Time. The degradation process may require more time.
-
Solution: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.
-
-
Possible Cause 3: Low E3 Ligase Expression. The target cells may have low endogenous levels of the recruited E3 ligase.
-
Solution: Confirm the expression of the E3 ligase (e.g., VHL or CRBN) in your cell line using Western blot or qPCR.
-
Problem: The observed cellular phenotype does not correlate with target degradation.
-
Possible Cause: Degradation-Independent Off-Target Effects. The PROTAC molecule itself may have biological activities unrelated to protein degradation.
-
Solution: Use a non-degrading control molecule, for instance, one with a mutated E3 ligase ligand, to see if the phenotype persists. If it does, the effect is likely independent of target degradation.
-
Data Presentation
Quantitative Parameters for PROTAC Efficacy
| Parameter | Description | Typical Values | Experimental Assay(s) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. | Sub-nanomolar to micromolar range. | Western Blotting, In-Cell ELISA, NanoLuc Luciferase Assays |
| Dmax | The maximum percentage of target protein degradation that can be achieved by the PROTAC. A higher Dmax indicates greater efficacy. | Often >80-90% for effective PROTACs. | Western Blotting, In-Cell ELISA, NanoLuc Luciferase Assays |
| IC50 | The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell viability). | Varies widely depending on the target and cell type. | Cell Viability Assays (e.g., MTT, CellTiter-Glo), Kinase Assays |
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol provides a workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment: Culture a suitable cell line to ~70-80% confluency. Treat the cells with the PROTAC at an optimal concentration and a higher concentration to assess the hook effect. Include a vehicle control (e.g., DMSO) and a negative control PROTAC. Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
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Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps for quantifying PROTAC-induced protein degradation.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Prepare serial dilutions of the PROTAC in culture medium, covering a wide concentration range (e.g., 0.1 nM to 1000 nM). Include a vehicle control. Treat the cells for a predetermined time (e.g., 24 hours).
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Cell Lysis and Protein Quantification: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate.
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SDS-PAGE and Immunoblotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of remaining protein for each concentration relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Mandatory Visualization
References
Technical Support Center: Refining the Purification Process of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification process of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during PROTAC purification?
A1: The most frequent challenges in PROTAC purification include low recovery, co-elution of impurities, compound degradation, and aggregation. Due to their unique bifunctional nature and often high molecular weight, PROTACs can exhibit complex behaviors during chromatographic separation.[1][2]
Q2: Which chromatographic techniques are most suitable for PROTAC purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography are the most commonly employed techniques for purifying PROTACs.[3][4] The choice between them often depends on the scale of the purification and the required purity level. Size-exclusion chromatography (SEC) can also be useful for removing aggregates.
Q3: How can I assess the purity of my purified PROTAC?
A3: The purity of a PROTAC is typically assessed using a combination of analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] LC-MS provides information on the purity based on chromatographic separation and mass-to-charge ratio, while NMR confirms the chemical structure and can reveal the presence of impurities.
Q4: What is the "hook effect" and how does it relate to PROTACs?
A4: The "hook effect" in the context of PROTACs refers to a phenomenon where an excess concentration of the PROTAC can lead to the formation of binary complexes (PROTAC with either the target protein or the E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase), thereby reducing the efficiency of protein degradation. While not directly a purification issue, understanding this effect is crucial for the biological validation of the purified PROTAC.
Q5: How can I improve the solubility of my PROTAC during purification?
A5: Improving PROTAC solubility can be achieved by optimizing the mobile phase composition. For RP-HPLC, this may involve adjusting the pH, using organic modifiers, or adding small amounts of solubilizing agents. In some cases, structural modifications to the PROTAC linker, such as incorporating polyethylene glycol (PEG) chains, can also enhance solubility.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Poor binding to the stationary phase | Optimize the loading conditions. For RP-HPLC, ensure the sample is dissolved in a solvent with a lower elution strength than the initial mobile phase. |
| Precipitation on the column | Improve sample solubility by adjusting the pH of the mobile phase or adding a small percentage of a stronger organic solvent to the sample diluent. Consider running the purification at a slightly elevated temperature. |
| Compound degradation during purification | Use milder pH conditions in the mobile phase. If the PROTAC is light-sensitive, protect the sample and column from light. Minimize the purification time. |
| Overly stringent wash steps | If using a step-gradient, reduce the strength of the wash buffers to avoid eluting the product prematurely. |
| Incomplete elution from the column | Increase the final concentration of the strong organic solvent in the mobile phase gradient. Consider adding a stronger, compatible solvent to the elution buffer. |
Problem 2: Low Purity of the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution with impurities | Optimize the chromatographic gradient. A shallower gradient can improve the resolution between the PROTAC and closely eluting impurities. Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) to alter selectivity. |
| Presence of diastereomers | If the PROTAC has chiral centers, diastereomers may be present. Chiral chromatography may be necessary for their separation. |
| Residual catalysts from synthesis | If the synthesis involved metal catalysts (e.g., palladium), specific purification steps like using metal scavengers or performing an aqueous wash might be necessary before final purification. |
| PROTAC aggregation | Aggregation can lead to broad peaks and poor separation. Analyze the sample by SEC to detect aggregates. To mitigate aggregation, try modifying the mobile phase with additives or adjusting the pH. |
| Column overload | Injecting too much sample can lead to poor peak shape and co-elution. Reduce the sample load or use a larger-diameter column for preparative separations. |
Problem 3: Inconsistent Purification Results
| Possible Cause | Troubleshooting Steps |
| Column degradation | Ensure the mobile phase pH is within the stable range for the column's stationary phase (typically pH 2-8 for silica-based columns). Store the column in an appropriate solvent when not in use. |
| Variability in mobile phase preparation | Prepare fresh mobile phase for each purification run. Ensure accurate measurement of all components and consistent pH adjustment. |
| Sample instability | Assess the stability of the PROTAC in the purification solvents and at room temperature. If degradation is observed, perform purification at a lower temperature and minimize the time the sample spends in solution. |
| Instrument variability | Ensure the HPLC/flash chromatography system is properly maintained and calibrated. Check for leaks and ensure consistent pump performance. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) for PROTAC Purification
This protocol provides a general framework for purifying PROTACs. Optimization of the mobile phase and gradient will be required for each specific PROTAC.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size)
-
HPLC-grade water, acetonitrile (ACN), and a modifier (e.g., trifluoroacetic acid (TFA) or formic acid)
-
Sample of crude PROTAC
-
Rotary evaporator or lyophilizer
2. Method:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 15-20 mL/min
-
Detection Wavelength: 254 nm or a wavelength where the PROTAC has maximum absorbance.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40.1-45 min: 20% B (re-equilibration)
-
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified PROTAC as a solid.
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Protocol 2: Flash Chromatography for PROTAC Purification
This protocol is suitable for larger scale (milligrams to grams) purification of PROTACs.
1. Materials and Equipment:
-
Flash chromatography system
-
Appropriate reversed-phase flash column (e.g., C18)
-
Solvents for mobile phase (e.g., water and acetonitrile or methanol)
-
Crude PROTAC sample
-
Rotary evaporator
2. Method:
-
Stationary Phase Selection: Choose a stationary phase based on the polarity of the PROTAC. C18 is a common choice for many PROTACs.
-
Mobile Phase Selection:
-
Develop a suitable mobile phase system using thin-layer chromatography (TLC) to determine the optimal solvent mixture for separation.
-
A common mobile phase system is a gradient of acetonitrile in water.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase.
-
Solid Loading: Adsorb the crude PROTAC onto a small amount of silica gel or other inert support, evaporate the solvent, and pack the solid sample into a dry loading cartridge.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase.
-
Load the sample onto the column.
-
Run a linear gradient from a low to a high percentage of the organic solvent.
-
Collect fractions based on UV detection.
-
-
Post-Purification:
-
Analyze the collected fractions by TLC or LC-MS to identify the pure fractions.
-
Pool the pure fractions and concentrate them using a rotary evaporator.
-
Protocol 3: LC-MS Analysis for Purity Assessment
1. Materials and Equipment:
-
LC-MS system (e.g., with a Q-TOF or triple quadrupole mass spectrometer)
-
Analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
HPLC-grade water, acetonitrile, and formic acid
-
Purified PROTAC sample
2. Method:
-
Sample Preparation: Prepare a dilute solution of the purified PROTAC (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Conditions (Example):
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5-10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is common for PROTACs.
-
Scan Range: m/z 100-2000
-
Optimize other parameters (e.g., capillary voltage, cone voltage) for the specific instrument and compound.
-
-
Data Analysis:
-
Integrate the peak area of the PROTAC in the chromatogram.
-
Calculate the purity by dividing the peak area of the PROTAC by the total area of all peaks.
-
Confirm the identity of the main peak by its mass spectrum.
-
Protocol 4: NMR for Structural Confirmation
1. Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4)
-
Purified PROTAC sample
2. Method:
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in approximately 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.
-
NMR Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum.
-
Typical parameters for a ¹H spectrum include:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
If necessary, acquire other spectra like ¹³C, COSY, HSQC, and HMBC for full structural elucidation.
-
-
Data Analysis:
-
Process the NMR data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and coupling constants to the expected structure of the PROTAC.
-
Check for the presence of impurity peaks.
-
Visualizations
Caption: A typical workflow for the purification and analysis of PROTACs.
Caption: A decision tree for troubleshooting low purity in PROTAC purification.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
PROTAC Linker Composition Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of the linker in Proteolysis-Targeting Chimera (PROTAC) performance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Troubleshooting Guide
This section addresses common problems that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a frequent challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex. The linker is a critical component in the assembly of the Target Protein-PROTAC-E3 Ligase complex.[1][2] Here are several potential linker-related problems and troubleshooting steps:
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Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][3][4] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
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Poor Physicochemical Properties: The linker's composition can significantly impact the PROTAC's overall physicochemical properties. A linker that contributes to poor cell permeability or low aqueous solubility will prevent the PROTAC from reaching its intracellular target in sufficient concentrations to be effective.
Troubleshooting Workflow
A systematic approach is essential for diagnosing the underlying issue. The following workflow can help pinpoint the problem:
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer:
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.
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Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, which can also help to mitigate the hook effect.
Frequently Asked Questions (FAQs)
Q1: How does linker length impact the efficacy of a PROTAC?
The length of the linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.
-
Too short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: A linker that is too long can result in an overly flexible molecule, leading to an unstable ternary complex and inefficient ubiquitination.
Finding the optimal linker length, often referred to as the "sweet spot," is crucial for maximizing degradation potency.
Q2: What are the most common types of linkers used in PROTAC design?
The most common types of linkers are flexible chains, such as polyethylene glycol (PEG) and alkyl chains.
-
PEG Linkers: These are generally more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.
-
Alkyl Linkers: These are more hydrophobic, which can sometimes enhance cell permeability but may negatively affect solubility.
-
Rigid Linkers: There is a growing interest in more rigid linkers that incorporate cyclic structures (e.g., piperazine, piperidine) to improve conformational stability and pre-organize the PROTAC for ternary complex formation.
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its physicochemical properties.
-
Solubility: Incorporating polar functional groups like ethers (as in PEG linkers) or amides can improve aqueous solubility.
-
Cell Permeability: The hydrophilicity/hydrophobicity balance of the linker is crucial for cell permeability. Studies have shown that linkers that allow the PROTAC to adopt folded conformations can shield polar surface area and improve permeability.
-
Metabolic Stability: The linker can be susceptible to metabolism. Replacing metabolically liable groups or using more rigid, cyclic linkers can improve stability.
Q4: What is the role of the linker in ternary complex formation?
The linker is not just a passive spacer; it actively contributes to the formation and stability of the ternary complex.
-
Orientation and Proximity: The linker's length and rigidity dictate the relative orientation and proximity of the target protein and the E3 ligase within the complex.
-
Cooperativity: An optimal linker can facilitate favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and a more stable ternary complex.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of TBK1
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 |
| Alkyl/Ether | 21 | 3 | 96 |
Table 2: Impact of Linker Composition on Degradation of ERα
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl | 12 | >1000 | <20 |
| Alkyl | 16 | 10 | >90 |
| Alkyl | 20 | 500 | ~50 |
Table 3: Comparison of Flexible vs. Rigid Linkers for AR Degradation
| Linker Type | PROTAC | Degradation Activity |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | Analogs | No activity |
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
Logical Relationship of Linker Properties
The properties of the PROTAC linker are interconnected and collectively determine the overall performance of the molecule.
References
Technical Support Center: Optimizing PROTAC Design by Addressing Steric Hindrance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address steric hindrance in Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and how does it affect their function?
A1: Steric hindrance in PROTACs refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and the E3 ligase, which can prevent the formation of a stable and productive ternary complex.[1] This obstruction is often caused by unfavorable physical blocking between the components. An effective PROTAC must simultaneously bind to both the POI and an E3 ubiquitin ligase to facilitate the ubiquitination and subsequent degradation of the target protein.[2] If the linker connecting the two binding moieties is too short or conformationally constrained, it can lead to steric clashes, preventing the two proteins from coming together effectively.[2][] Conversely, a linker that is too long may not effectively bring the proteins into proximity for ubiquitination.[2]
Q2: My PROTAC shows good binary binding to the target protein and the E3 ligase separately but has poor degradation activity. Could steric hindrance be the issue?
A2: Yes, this is a classic indication of potential steric hindrance. Good binary affinities are essential but not sufficient for PROTAC efficacy. The ultimate goal is the formation of a stable ternary complex (POI-PROTAC-E3 ligase). If the PROTAC design does not allow for a sterically favorable arrangement of the two proteins, the ternary complex will not form efficiently, leading to poor degradation despite strong binary binding. Measuring the formation and stability of the ternary complex is crucial to diagnose this issue.
Q3: How does the linker in a PROTAC influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex and plays a pivotal role in mitigating or introducing steric hindrance. Key aspects of the linker include:
-
Length: An inappropriate linker length is a primary cause of steric clashes. A short linker may physically prevent the two proteins from binding simultaneously, while an overly long linker might lead to unproductive binding modes or a less stable ternary complex.
-
Composition: The chemical makeup of the linker (e.g., polyethylene glycol (PEG), alkyl chains) affects its flexibility and hydrophilicity. The composition can influence the linker's ability to adopt a conformation that avoids steric clashes.
-
Rigidity: Introducing rigid elements (e.g., piperazine, piperidine) into the linker can reduce the number of non-productive conformations and pre-organize the PROTAC for optimal ternary complex formation, thus overcoming steric barriers.
-
Attachment Points: The points at which the linker is connected to the warhead (POI binder) and the E3 ligase ligand (anchor) dictate the exit vectors and the relative orientation of the recruited proteins. An improper attachment point can lead to significant steric hindrance.
Troubleshooting Guide: Poor Degradation Due to Suspected Steric Hindrance
If you are observing poor degradation of your target protein, follow these steps to troubleshoot potential steric hindrance issues.
Problem: No or poor degradation of the target protein.
Possible Cause: Steric clashes are preventing the formation of a stable ternary complex.
Step 1: Assess Ternary Complex Formation
Before modifying your PROTAC, it is crucial to confirm that the issue lies in ternary complex formation.
Recommended Experiment: Ternary Complex Formation Assays
-
Surface Plasmon Resonance (SPR): This technique can measure the kinetics and affinity of ternary complex formation in real-time. It provides a quantitative measure of cooperativity, which is the ratio of the PROTAC's ternary complex affinity over its binary affinity. A high cooperativity factor often correlates with good degradation.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic data (enthalpy, entropy, and Gibbs free energy) on the stability of the ternary complex. A more stable complex (lower ΔG) is generally desired.
-
NanoBRET/FRET Assays: These cell-based assays can monitor ternary complex formation in a more physiologically relevant environment. They rely on energy transfer between a donor and acceptor fluorophore tagged to the POI and E3 ligase, respectively.
Step 2: Modify the PROTAC Linker
If ternary complex formation is weak or absent, systematically modify the linker.
Strategy 1: Vary Linker Length
-
Action: Synthesize a series of PROTACs with varying linker lengths (e.g., increasing by 2-3 atoms at a time).
-
Rationale: This is often the most straightforward approach to alleviate steric clashes. Studies have shown that even a single ethylene glycol unit extension can significantly impact degradation efficiency.
Strategy 2: Alter Linker Composition and Rigidity
-
Action: Introduce different chemical moieties into the linker. Replace flexible alkyl or PEG linkers with more rigid structures like piperazine or cyclopropyl groups, or vice versa.
-
Rationale: A more rigid linker can restrict the conformational freedom of the PROTAC, potentially favoring a productive binding mode and overcoming entropic penalties. Conversely, a more flexible linker might be necessary to span a larger distance or navigate a complex protein-protein interface.
Strategy 3: Change Linker Attachment Points
-
Action: If structurally feasible, synthesize new PROTACs where the linker is attached to different solvent-exposed positions on the warhead or E3 ligase ligand.
-
Rationale: The exit vector of the linker dramatically influences the relative orientation of the POI and E3 ligase. Changing the attachment point can completely alter the geometry of the ternary complex and resolve steric clashes.
Step 3: Utilize Computational Modeling
Computational tools can guide the rational design of new PROTACs and predict potential steric issues before synthesis.
Recommended Approach: Molecular Modeling and Docking
-
Action: Use computational tools to model the POI-PROTAC-E3 ligase ternary complex. These methods can predict the most favorable binding poses and identify potential steric clashes.
-
Rationale: In silico modeling can help prioritize which linker modifications are most likely to succeed, saving time and resources. It allows for the visualization of the interactions within the ternary complex, guiding a more rational design process.
Data Presentation
Table 1: Influence of Linker Length on PROTAC Activity for BTK Degraders
| PROTAC | Linker Composition | Number of Linker Atoms | Binary Binding Affinity (BTK, Kd in nM) | Ternary Complex Cooperativity (α) | Degradation (DC50 in Ramos cells, nM) |
| PROTAC A | PEG | 8 | ~20 | < 1 | > 1000 |
| PROTAC B | PEG | 11 | ~20 | > 1 | 40 |
| PROTAC C | PEG | 14 | ~20 | > 1 | 10 |
| PROTAC D | PEG | 17 | ~20 | < 1 | 25 |
This table is a representative example based on findings that shorter linkers can have greater steric interactions and that there is an optimal linker length for degradation.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, and to assess ternary complex formation and cooperativity.
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto the SPR sensor chip surface.
-
Binary Binding Analysis (PROTAC to E3 Ligase): Flow different concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Ternary Complex Formation: In separate experiments, inject a constant, near-saturating concentration of the PROTAC mixed with varying concentrations of the POI over the E3 ligase surface.
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Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the affinity (Kd) of the ternary complex. Calculate the cooperativity factor (α) by dividing the binary affinity of the PROTAC for the POI by the affinity of the POI for the PROTAC-E3 ligase complex.
Protocol 2: In-Cell Ubiquitination Assay
Objective: To determine if the PROTAC can induce ubiquitination of the target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group. The proteasome inhibitor will cause ubiquitinated proteins to accumulate.
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Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
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Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody.
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Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes indicates poly-ubiquitination of the target protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The mechanism of action for a PROTAC, leading to protein degradation.
Caption: Logical flow showing how steric hindrance impacts PROTAC efficacy.
Caption: A workflow for troubleshooting poor PROTAC degradation.
References
Technical Support Center: Optimal Linker Attachment Point Selection
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for selecting the optimal linker attachment point in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common amino acid residues for linker attachment and what are their pros and cons?
The most common attachment sites on antibodies are the side chains of lysine and cysteine residues.[1][][3]
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Lysine Residues: These are abundant on the antibody surface, making them readily accessible for conjugation.[1] However, this abundance can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs), which can affect the product's consistency and performance.[4]
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Cysteine Residues: These are typically involved in disulfide bonds that maintain the antibody's structure. Reducing these bonds to attach a linker can sometimes impact the antibody's function. However, this approach allows for more precise control over the attachment site and can lead to more homogeneous conjugates. Site-directed mutagenesis can be used to introduce cysteine residues at specific locations, offering even greater control.
Q2: How does the choice of attachment site impact the properties of the final conjugate?
The attachment site is a critical parameter that can significantly influence the stability, efficacy, pharmacokinetics (PK), and safety of a bioconjugate, such as an antibody-drug conjugate (ADC). An ideal attachment point should:
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Preserve biological activity: The linker should be attached at a site that does not interfere with the binding of the antibody to its target antigen or with its effector functions.
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Ensure stability: The linkage should be stable in circulation to prevent premature release of the payload, which could lead to off-target toxicity.
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Optimize efficacy: The location of the linker can affect the efficiency of payload release at the target site.
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Minimize aggregation: Inappropriate attachment can lead to protein aggregation, which can affect the product's stability and immunogenicity.
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Reduce immunogenicity: The linker and its attachment should ideally not elicit an immune response.
Q3: What is the difference between site-specific and non-specific conjugation, and which is preferred?
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Non-specific conjugation , such as targeting lysine residues, results in a heterogeneous mixture of molecules with different numbers of drugs attached at various positions. This heterogeneity can make it difficult to define structure-activity relationships and can lead to batch-to-batch variability.
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Site-specific conjugation aims to produce a homogeneous product with a uniform drug-to-antibody ratio (DAR) and a precisely defined attachment site. This is often achieved by engineering specific amino acid residues (like cysteines) into the antibody sequence. Homogeneous ADCs generally exhibit an improved therapeutic index and better in vivo stability compared to their heterogeneous counterparts. Therefore, site-specific conjugation is the preferred approach in modern bioconjugate development.
Troubleshooting Guide
Problem: My conjugate is showing low efficacy in vitro.
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Possible Cause 1: Steric Hindrance. The linker attachment point may be too close to the antigen-binding site of the antibody, interfering with its ability to bind to the target.
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Solution: Choose an attachment site further away from the complementarity-determining regions (CDRs). Computational modeling can help predict potential steric clashes. Consider using a longer or more flexible linker to provide greater spatial separation.
-
-
Possible Cause 2: Inefficient Payload Release. The linker may not be effectively cleaved at the target site, preventing the release of the active payload.
-
Solution: If using a cleavable linker, ensure the cleavage mechanism is compatible with the intracellular environment of the target cell. For example, an enzyme-cleavable linker requires the presence of the specific enzyme in the target cell.
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Problem: I'm observing high levels of off-target toxicity in my in vivo studies.
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Possible Cause: Premature Payload Release. The linker may be unstable in circulation, leading to the release of the cytotoxic payload before it reaches the target tumor cells.
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Solution: Evaluate the stability of the linker in plasma. If it's a cleavable linker, consider switching to a more stable design or a non-cleavable linker. The choice of attachment site can also influence linker stability; some sites may offer a more protected environment for the linker.
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Problem: My conjugate is prone to aggregation.
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Possible Cause: Increased Hydrophobicity. The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the antibody, leading to aggregation. The attachment site can also expose hydrophobic patches on the antibody surface.
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Solution: Consider using a hydrophilic linker, such as one containing polyethylene glycol (PEG), to improve the solubility of the conjugate. Attaching the linker at a site surrounded by hydrophilic residues may also help to mitigate aggregation.
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Data Presentation
Table 1: Impact of Attachment Site on ADC Properties
| Attachment Site Strategy | Typical Resulting Homogeneity | Potential Impact on Stability | Potential Impact on Efficacy | Key Considerations |
| Lysine Conjugation | Heterogeneous (variable DAR) | Can vary depending on the specific lysine residue | May be inconsistent due to heterogeneity | Simple and well-established chemistry. |
| Native Cysteine Conjugation (reduced disulfide bonds) | Moderately homogeneous (DAR ≤ 8) | Reduction of disulfide bonds may impact stability. | Generally improved over lysine conjugation. | Requires careful control of reduction conditions. |
| Engineered Cysteine (e.g., THIOMAB™) | Highly homogeneous (defined DAR) | Can be highly stable depending on the site. | Often leads to improved therapeutic index. | Requires antibody engineering. |
| Enzymatic Conjugation | Highly homogeneous (defined DAR) | Generally stable | Can provide excellent efficacy | Requires specific enzyme recognition sequences. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Engineered Cysteine Attachment Site
This protocol outlines the general steps for introducing a cysteine residue at a specific site in an antibody sequence for site-specific conjugation.
-
In Silico Analysis:
-
Use molecular modeling software to analyze the 3D structure of the antibody.
-
Identify potential sites for cysteine mutation that are solvent-accessible, away from the antigen-binding site, and unlikely to disrupt the overall antibody structure.
-
-
Mutagenesis:
-
Use a commercially available site-directed mutagenesis kit to introduce the desired cysteine codon into the antibody-encoding plasmid.
-
Verify the mutation by DNA sequencing.
-
-
Antibody Expression and Purification:
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Transfect a suitable mammalian cell line (e.g., CHO, HEK293) with the mutated plasmid.
-
Culture the cells and harvest the supernatant containing the secreted antibody.
-
Purify the antibody using protein A affinity chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the engineered antibody using SDS-PAGE and mass spectrometry.
-
Assess the antigen-binding affinity of the mutated antibody using methods like ELISA or surface plasmon resonance (SPR) to ensure it has not been compromised.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a common method to separate and quantify ADC species with different drug-to-antibody ratios.
-
Column and Buffers:
-
Use a HIC column (e.g., Phenyl-HP).
-
Prepare a high-salt binding buffer (e.g., phosphate buffer with ammonium sulfate) and a low-salt elution buffer (e.g., phosphate buffer).
-
-
Sample Preparation:
-
Dilute the ADC sample in the binding buffer.
-
-
Chromatography:
-
Equilibrate the HIC column with the binding buffer.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a gradient of decreasing salt concentration (from binding buffer to elution buffer).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Species with higher DARs are generally more hydrophobic and will elute later (at lower salt concentrations).
-
Calculate the relative abundance of each DAR species by integrating the peak areas in the chromatogram.
-
Visualizations
Caption: Workflow for selecting the optimal linker attachment point.
Caption: Troubleshooting guide for common linker attachment issues.
References
Technical Support Center: Improving the Pharmacokinetic Properties of PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the experimental evaluation of PROTAC® pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high in vitro potency but poor in vivo efficacy. What are the likely pharmacokinetic (PK) issues?
A common reason for the in vitro-in vivo disconnect is suboptimal pharmacokinetic properties. Due to their high molecular weight and complex structures, PROTACs often exhibit poor solubility, low permeability, and rapid metabolic clearance, leading to insufficient drug exposure at the target tissue.[1][2] It is crucial to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your PROTAC.
Q2: How can I improve the aqueous solubility of my PROTAC?
Poor aqueous solubility is a frequent challenge.[3] Strategies to enhance solubility include:
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Linker Modification: Incorporating polar functional groups (e.g., polyethylene glycol - PEG) or ionizable groups (e.g., piperidine, piperazine) into the linker can improve solubility.[4][5]
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Formulation Strategies: For preclinical studies, using formulation approaches like amorphous solid dispersions or lipid-based formulations can enhance solubility and oral absorption.
-
pH Adjustment: Using buffers to maintain an optimal pH where the PROTAC is most soluble can be beneficial for in vitro assays.
Q3: My PROTAC has low cell permeability. What modifications can I make?
Low cell permeability limits a PROTAC's ability to reach its intracellular target. Consider the following approaches:
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Reduce Polarity and Hydrogen Bond Donors: While seemingly counterintuitive to solubility, balancing polarity is key. Replacing amide bonds in the linker with esters or introducing intramolecular hydrogen bonds can shield polar groups, creating a more "chameleon-like" structure that is more favorable for membrane crossing.
-
Optimize the Linker: Replacing flexible PEG linkers with more rigid structures, such as a phenyl ring or cyclic moieties, can sometimes improve permeability.
-
Prodrug Approach: Masking polar functional groups with a promoiety that is cleaved intracellularly can enhance cell entry.
Q4: My PROTAC is rapidly metabolized. How can I increase its metabolic stability?
The linker is often a primary site of metabolism. To improve metabolic stability:
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Identify Metabolic Hotspots: First, identify the specific sites of metabolism using in vitro assays with liver microsomes or hepatocytes.
-
Linker Rigidification: Incorporating cyclic structures (e.g., piperazine, triazole) into the linker can reduce conformational flexibility and shield metabolic sites.
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Introduce Blocking Groups: Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" can prevent enzymatic modification.
Q5: What is the "Hook Effect" and how do I troubleshoot it in my experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To troubleshoot:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve.
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
| Symptom | Possible Cause | Suggested Solution & Experimental Protocol |
| Precipitation in assay buffer or cell culture media. | High lipophilicity and/or high crystal lattice energy. | 1. Modify Linker: Introduce polar groups (e.g., short PEG chains, piperazine).2. Formulation: Use co-solvents (e.g., DMSO, up to 0.5% in-assay) or solubilizing agents (e.g., cyclodextrins).3. Determine Kinetic Solubility: Use the protocol below to assess solubility in your experimental buffer. |
| Inconsistent results in cell-based assays. | Poor and variable dissolution of the compound. | 1. Visual Inspection: Always check stock and working solutions for precipitates.2. Sonication: Briefly sonicate the final solution before adding to cells, but be aware this may not create a long-term stable solution. |
Issue 2: Poor Cell Permeability
| Symptom | Possible Cause | Suggested Solution & Experimental Protocol |
| Low intracellular concentration of PROTAC. | High molecular weight, high polar surface area, or efflux by transporters. | 1. Linker Optimization: Replace PEG linkers with alkyl or rigid linkers. Introduce intramolecular hydrogen bonds.2. Assess Permeability: Use PAMPA for passive diffusion and Caco-2 assays to evaluate both passive permeability and active transport/efflux. |
| Good PAMPA permeability but poor cellular activity. | PROTAC is a substrate for efflux transporters (e.g., P-gp). | 1. Perform Bidirectional Caco-2 Assay: An efflux ratio >2 suggests active efflux.2. Structural Modification: Modify the PROTAC structure to reduce recognition by efflux transporters. |
Issue 3: Low Metabolic Stability
| Symptom | Possible Cause | Suggested Solution & Experimental Protocol |
| Rapid clearance in in vitro metabolism assays (liver microsomes, hepatocytes). | Susceptibility to Phase I (e.g., CYP enzymes) or Phase II metabolism. | 1. Identify Metabolic Soft Spots: Use LC-MS/MS to identify metabolites.2. Linker Rigidification: Incorporate cyclic structures (piperazine, triazole) into the linker.3. Perform Metabolic Stability Assays: Use the protocols for Human Liver Microsomes (HLM) and hepatocytes to quantify stability. |
| Poor in vivo exposure despite good permeability. | High first-pass metabolism in the liver. | 1. Modify Metabolic Hotspots: Introduce fluorine or deuterium at labile positions.2. Change Linker Attachment Points: Altering the connection points on the warhead or E3 ligase ligand can sometimes improve stability. |
Quantitative Data Summary
Table 1: Effect of Linker Modification on PROTAC Permeability
| PROTAC | Linker Modification | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio | Reference |
| MZ Series | |||||
| PROTAC 7 | Short PEG linker | 0.6 | - | - | |
| PROTAC 9 | Longer PEG linker | 0.006 | - | - | |
| AT Series | |||||
| PROTAC 15 | 1-PEG unit linker | ~0.2 | - | - | |
| PROTAC 17 | Alkyl linker | ~0.08 | - | - | |
| AR PROTACs | |||||
| PROTAC 14 | PEG linker, Cereblon ligand | - | 1.7 | 8.4 | |
| PROTAC 20b | PEG linker, VHL ligand | - | 0.35 | ~0.7 | |
| PROTAC 20d | Longer PEG linker, VHL ligand | - | BLQ (<0.1) | >12 | |
| Note: Data is compiled from different studies and direct comparison should be made with caution. "BLQ" stands for Below Limit of Quantification. |
Table 2: Impact of Linker Composition on Metabolic Stability in Human Hepatocytes
| PROTAC | Linker Type | E3 Ligase Ligand | Half-life (t1/2, min) | Reference |
| PROTAC 23 | Linear | PARP binder | 35.8 | |
| PROTAC 24 | Triazole-containing | PARP binder | >240 | |
| PROTAC 22 | Linear | PARP binder | 10.9 | |
| PROTAC 25 | Triazole-containing | PARP binder | >240 | |
| PROTAC 26 | Aliphatic | AR binder | 8.4 | |
| PROTAC 30 | Aliphatic | AR binder | 98.4 |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the solubility of a PROTAC in a specific buffer.
Materials:
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Test PROTAC
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DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
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96-well collection plates
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HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: Add the stock solution to PBS in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant (e.g., 1-2%).
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Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
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Filtration: Filter the solutions through the 96-well filter plate into a collection plate to remove any precipitate.
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Quantification: Analyze the concentration of the dissolved PROTAC in the filtrate using a calibrated HPLC-UV or LC-MS/MS method.
-
Analysis: The highest concentration at which the PROTAC remains in solution is determined as its kinetic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
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PBS, pH 7.4
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Test PROTAC and control compounds (high/low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate and allow the dodecane to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Add the test PROTAC and control solutions (in PBS) to the filter plate wells.
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Sandwich Assembly: Place the filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
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Incubation: Incubate the assembly at room temperature for 4-16 hours.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
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Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters of the assay system.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess both passive and active transport of a PROTAC across a cell monolayer mimicking the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® plates (24-well)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without 0.25% Bovine Serum Albumin (BSA).
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Test PROTAC and control compounds
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
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Permeability Measurement (Apical to Basolateral, A-B): a. Wash the monolayer with transport buffer. b. Add the PROTAC solution to the apical (A) side. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C. At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side.
-
Permeability Measurement (Basolateral to Apical, B-A): a. Repeat the process, but add the PROTAC to the basolateral side and sample from the apical side.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Protocol 4: Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolic degradation of a PROTAC.
Materials:
-
Test PROTAC and control compounds (high/low stability, e.g., Verapamil/Warfarin)
-
Human Liver Microsomes (HLM)
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NADPH regenerating system
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Phosphate buffer (pH 7.4)
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Acetonitrile with an internal standard
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LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the PROTAC and controls in phosphate buffer. The final DMSO concentration should be <1%.
-
Incubation: a. Pre-warm a mixture of HLM and phosphate buffer at 37°C. b. Add the PROTAC solution. c. Initiate the reaction by adding the NADPH regenerating system.
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Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot of the reaction mixture.
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Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.
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Sample Preparation: Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
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LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the half-life (t1/2) and intrinsic clearance (Clint).
Protocol 5: Metabolic Stability Assay using Cryopreserved Hepatocytes
Objective: To determine the overall metabolic degradation (Phase I and Phase II) of a PROTAC.
Materials:
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Test PROTAC and control compounds
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Cryopreserved human hepatocytes
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Williams' Medium E with supplements
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Acetonitrile with an internal standard
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LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's instructions to a final density of 0.5-1.0 x 106 viable cells/mL.
-
Incubation: a. Add the PROTAC working solution to a plate. b. Initiate the reaction by adding the hepatocyte suspension. c. Incubate at 37°C in a CO2 incubator with gentle shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot.
-
Quenching and Sample Preparation: Follow the same procedure as for the HLM assay.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC.
-
Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (Clint) as described in the HLM protocol.
Visualizations
Caption: Mechanism of Action for a PROTAC, leading to target protein degradation.
Caption: Troubleshooting workflow for common PROTAC pharmacokinetic issues.
Caption: Logical workflow for selecting and interpreting permeability assays.
References
Technical Support Center: Troubleshooting Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in degradation assays. The content is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and why is it a concern?
A1: The "hook effect" is a phenomenon observed in PROTAC (Proteolysis Targeting Chimera) dose-response experiments where, counterintuitively, the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation occurs at an optimal, intermediate concentration.[1][2] The primary cause is the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) necessary for ubiquitination and subsequent degradation.[1] Failing to recognize the hook effect can lead to the misinterpretation of data, where a potent PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high.
Q2: What are DC50 and Dmax in the context of degradation assays?
A2: DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded. Dmax represents the maximum percentage of protein degradation achievable with a given degrader. These two parameters are crucial for characterizing the potency and efficacy of a degrader molecule. Accurate determination of DC50 and Dmax values is vital for structure-activity relationship (SAR) studies.
Q3: Why is it important to use a proteasome inhibitor as a control in degradation assays?
A3: Using a proteasome inhibitor, such as MG132 or bortezomib, is a critical control to confirm that the observed protein depletion is indeed mediated by the proteasome. If a degrader is working as intended, co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation, leading to its accumulation. This control helps to rule out other potential reasons for protein loss, such as decreased transcription or translation.
Q4: What are off-target effects in the context of targeted protein degradation?
A4: Off-target effects refer to the unintended degradation of proteins other than the intended target. These effects can arise from the promiscuity of the E3 ligase binder or the formation of binary complexes with off-target proteins. Assessing off-target degradation is a critical step in the preclinical evaluation of any new degrader to ensure its specificity and to avoid potential cellular toxicity.
Troubleshooting Guides
Issue 1: No or weak degradation of the target protein is observed.
This is a common issue that can arise from multiple factors throughout the experimental workflow. The following troubleshooting guide provides a systematic approach to identifying the root cause.
Troubleshooting Workflow for No or Weak Degradation
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration and to identify a potential "hook effect". |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for degradation. |
| Poor Cell Permeability | Assess the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider structural modifications to the PROTAC. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. |
| Inefficient Ternary Complex Formation | Utilize biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex. The linker length and composition are critical for optimal ternary complex formation. |
| High Protein Synthesis Rate | A high rate of new protein synthesis can counteract degradation. A cycloheximide (CHX) chase assay can be used to block protein synthesis and determine the protein's half-life. |
| PROTAC Instability | Check the stability of your PROTAC in the experimental conditions using methods like LC-MS. Ensure proper storage according to the manufacturer's instructions. |
| Western Blotting Issues | Ensure your antibody is specific and sensitive for the target protein. Optimize protein transfer and blotting conditions. |
Issue 2: A bell-shaped dose-response curve ("Hook Effect") is observed.
The hook effect can complicate data interpretation. The following steps will help you confirm and mitigate this phenomenon.
Troubleshooting the "Hook Effect"
Caption: A workflow for addressing the "hook effect" in degradation assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High PROTAC Concentrations | Extend the dose-response range to fully characterize the bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions. |
| Formation of Non-productive Binary Complexes | Use biophysical assays (e.g., AlphaLISA, FRET, SPR) to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in the ternary complex. |
| Suboptimal PROTAC Design | Rational design of the PROTAC linker can introduce favorable protein-protein interactions, leading to positive cooperativity and stabilization of the ternary complex. Systematically varying the linker can help identify a PROTAC with a reduced hook effect. |
Issue 3: High cytotoxicity is observed in the assay.
Significant cell death at effective degradation concentrations can indicate on-target or off-target toxicity.
Troubleshooting High Cytotoxicity
Caption: A workflow for investigating high cytotoxicity in degradation assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| On-Target Toxicity | Degradation of a critical protein can lead to cell cycle arrest and apoptosis. Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay to correlate degradation with cell death. |
| Off-Target Effects | The PROTAC may be degrading other essential proteins. Use unbiased proteomics approaches (e.g., LC-MS/MS) to identify potential off-target proteins that are degraded in a dose-dependent manner. |
| Compound-Specific Toxicity | The PROTAC molecule itself, independent of its degradation activity, might be toxic. Perform washout experiments: remove the degrader and monitor the recovery of the target protein and the reversal of the cytotoxic phenotype. |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the general steps to quantify the degradation of a target protein following degrader treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of degrader concentrations for a specified time course. Include a vehicle-only control.
2. Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature samples by heating.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software.
Target Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of the target protein.
1. Cell Treatment and Lysis:
-
Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.
3. Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Signaling Pathway Diagram
Ubiquitin-Proteasome System (UPS) Pathway
Caption: The PROTAC-mediated ubiquitination and degradation pathway.
References
Validation & Comparative
A Comparative Guide to Acid-C1-PEG5-Boc and Other PEG Linkers (PEG3, PEG4, PEG6) for Drug Development
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Acid-C1-PEG5-Boc and other common polyethylene glycol (PEG) linkers, including PEG3, PEG4, and PEG6, is presented. This guide provides an objective analysis of their performance, supported by experimental data, to inform the selection of the most suitable linker for applications in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
Polyethylene glycol (PEG) linkers are indispensable tools in drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The length of the PEG chain is a critical parameter that can significantly influence the efficacy of a bioconjugate.[3][4] This guide focuses on a comparative analysis of this compound, a heterobifunctional linker, against commonly used amino-acid PEG linkers of varying lengths: PEG3, PEG4, and PEG6.
Physicochemical Properties of PEG Linkers
The fundamental characteristics of these PEG linkers, such as molecular weight and the number of atoms in the linker chain, are crucial for the rational design of bioconjugates. The properties of this compound and representative amino-acid PEG linkers are summarized in the table below.
| Linker | Chemical Structure | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Boc-NH-(PEG)5-CH2COOH | 395.45[5] | 890152-41-7 |
| NH2-PEG3-COOH | H2N-(PEG)3-COOH | 221.25 | 784105-33-5 |
| NH2-PEG4-COOH | H2N-(PEG)4-COOH | 265.3 | 663921-15-1 |
| NH2-PEG6-COOH | H2N-(PEG)6-COOH | 353.4 | 905954-28-1 |
Impact of PEG Linker Length on PROTAC Efficacy
In the realm of PROTACs, the linker length is a determining factor for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for target protein degradation.
PROTAC-Mediated Degradation of Estrogen Receptor α (ERα)
A study on ERα-targeting PROTACs demonstrated that a longer PEG linker could enhance degradation potency. A PROTAC with a 16-atom linker showed significantly higher efficacy in degrading ERα compared to one with a 12-atom linker, despite similar binding affinities.
| Linker Length (atoms) | Degradation Efficacy |
| 12 | Effective |
| 16 | More Potent |
PROTAC-Mediated Degradation of Tank-binding kinase 1 (TBK1)
Research on TBK1-targeting PROTACs revealed that linkers shorter than 12 atoms did not induce degradation. In contrast, PROTACs with linkers between 12 and 29 atoms exhibited submicromolar degradation potency, with a 21-atom linker showing a DC50 of 3 nM and a Dmax of 96%.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PEG linkers in drug development. Below are representative protocols for assessing the performance of ADCs and PROTACs.
In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This assay determines the cytotoxic potential of an ADC on cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC in complete medium.
-
Treat the cells with different concentrations of the ADC and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams depict the mechanism of action for PROTACs and a general workflow for evaluating ADC cytotoxicity.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for ADC in vitro cytotoxicity assay.
References
The Performance of PEG5 vs. Alkyl Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role in the molecule's overall efficacy. The choice between a polyethylene glycol (PEG) linker and an alkyl chain can significantly impact a PROTAC's degradation efficiency, cell permeability, and pharmacokinetic properties. This guide provides an objective comparison of PEG5 and alkyl linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
At a Glance: Key Differences
| Feature | PEG5 Linker | Alkyl Linker |
| Composition | Repeating ethylene glycol units | Saturated hydrocarbon chain |
| Hydrophilicity | High | Low |
| Solubility | Generally improves aqueous solubility | Generally lower aqueous solubility |
| Permeability | Can enhance cell permeability | Can enhance cell permeability, but high hydrophobicity can be detrimental |
| Flexibility | High | High |
| Metabolic Stability | Can be susceptible to oxidation | Generally stable |
Quantitative Performance Comparison
The following tables summarize key performance indicators for PROTACs featuring PEG5 and alkyl linkers. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and direct comparisons across different studies should be made with caution.[1]
Table 1: In Vitro Degradation and Cellular Permeability of BRD4-Targeting PROTACs with PEG Linkers
This table presents data for a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4) using a VHL E3 ligase ligand, with varying PEG linker lengths.[1]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.8 |
| PEG4 | 20 | 95 | 1.5 |
| PEG5 | 15 | >98 | 1.3 |
| PEG6 | 30 | 92 | 1.1 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Pharmacokinetic Properties of BRD4-Targeting PROTACs with PEG Linkers in Mice
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG3 | 10 | 2.5 |
| PEG4 | 15 | 3.0 |
| PEG5 | 18 | 3.5 |
| PEG6 | 12 | 3.2 |
Table 3: Comparative Degradation of CRBN
This table shows a direct comparison between an alkyl and a PEG linker for the degradation of the E3 ligase Cereblon (CRBN) itself in HEK293T cells.[2]
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, it is crucial to visualize the underlying biological processes and experimental procedures.
References
A Comparative Guide to PROTAC Linker Efficacy: The Role of Acid-C1-PEG5-Boc and Alternatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimera (PROTAC) linkers, with a focus on the utility of flexible polyethylene glycol (PEG) linkers like Acid-C1-PEG5-Boc. As the field of targeted protein degradation continues to expand, understanding the critical role of the linker in PROTAC design is paramount for developing effective therapeutics. This document offers an objective comparison of different linker types, supported by experimental data, to inform the rational design of novel protein degraders.
The Misconception of Direct Efficacy: Understanding the Role of this compound
It is a common misunderstanding that molecules like this compound possess direct cellular efficacy. This compound is not a therapeutic agent but a crucial building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs), often those implicated in disease.
A PROTAC molecule consists of three components:
-
A "warhead" that binds to the target protein (POI).
-
An E3 ligase-recruiting ligand that engages a component of the ubiquitin-proteasome system.
-
A linker , such as this compound, that connects the warhead and the E3 ligase ligand.
The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1] The primary function of the linker is to enable the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.[2]
Comparative Analysis of PROTAC Linkers
The selection of a linker is a critical step in PROTAC design, with different linker types offering distinct advantages and disadvantages. The most common types are flexible linkers, such as those based on PEG and alkyl chains, and rigid linkers.[3][4]
Flexible Linkers: PEG vs. Alkyl Chains
PEG linkers, like this compound, and alkyl chains are the most widely used flexible linkers due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Polyethylene Glycol (PEG) Linkers : These are composed of repeating ethylene glycol units, which impart hydrophilicity. This can improve the solubility of the PROTAC molecule, a common challenge in drug development. The flexibility of PEG linkers can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.
-
Alkyl Chains : These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can impact solubility but may enhance cell permeability.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of various linker types and lengths.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved.
Below are tables summarizing experimental data from studies on two well-known cancer targets, BRD4 and BCR-ABL, showcasing the impact of different linker types on PROTAC performance.
Table 1: Comparison of Linker Efficacy in BRD4-Targeting PROTACs
| PROTAC (Warhead-Linker-E3 Ligase Ligand) | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| dBET1 (JQ1-Alkyl-Pomalidomide) | HeLa | Alkyl | ~4 | >95 | |
| ARV-825 (OTX015-PEG/Alkyl-Pomalidomide) | Burkitt's Lymphoma | PEG/Alkyl | <1 | Not Reported | |
| MZ1 (JQ1-PEG-VHL) | HeLa | PEG | ~8 | Complete at 100 nM | |
| QCA570 (JQ1-Rigid Ethynyl-Pomalidomide) | MOLM13 | Rigid | <0.01 | >95 |
Table 2: Comparison of Linker Efficacy in BCR-ABL-Targeting PROTACs
| PROTAC (Warhead-Linker-E3 Ligase Ligand) | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Dasatinib-6-2-2-6-CRBN | K562 | PEG/Alkyl | ~25 | >90 | |
| GMB-475 (GNF-5-PEG-VHL) | K562 | PEG | ~10 | >90 | |
| SIAIS178 (Dasatinib-PEG/Alkyl-VHL) | K562 | PEG/Alkyl | 8.5 | >95 | |
| Arg-PEG1-Dasa (Dasatinib-PEG-Arginine) | K562 | PEG | ~0.3 | >90 |
Experimental Protocols
The evaluation of PROTAC efficacy relies on standardized cellular and biochemical assays. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is the primary method to quantify the reduction in the level of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed the desired cell line (e.g., HeLa, K562) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples and add Laemmli buffer.
- Boil the samples to denature the proteins.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to the loading control signal.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and the cytotoxic effect of the PROTAC.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at an appropriate density.
- Treat the cells with a serial dilution of the PROTAC or a vehicle control.
2. MTT Incubation:
- After the desired incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
3. Solubilization and Absorbance Measurement:
- Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance from the sample readings.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
- Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to Validating Target Degradation by a PEG5-Based PROTAC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative PEG5-based PROTAC against alternatives with varying PEG linker lengths. We present supporting experimental data for key performance indicators and detailed protocols for the validation of on-target degradation and assessment of cellular effects.
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of target proteins.[1] A PROTAC molecule consists of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The linker, far from being a passive spacer, critically influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[2][4]
This guide focuses on the validation of a hypothetical BRD4-targeting PROTAC with a PEG5 linker, comparing its performance with analogous PROTACs featuring PEG3, PEG4, and PEG6 linkers. The bromodomain-containing protein 4 (BRD4) is a well-established cancer target, making it an excellent model for this comparative analysis.
Data Presentation
The following tables summarize key performance indicators for a series of BRD4-targeting PROTACs, where the primary variable is the length of the PEG linker. The data presented is a synthesized representation to illustrate the impact of linker length on PROTAC performance.
Table 1: In Vitro Degradation of BRD4
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | 98 |
| PEG6 | 30 | 90 |
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximal level of protein degradation achieved.
Table 2: Cellular Permeability and Target Engagement
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement (EC50, nM) |
| PEG3 | 4.5 | 60 |
| PEG4 | 5.2 | 25 |
| PEG5 | 5.8 | 18 |
| PEG6 | 5.0 | 35 |
-
PAMPA : Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption.
-
NanoBRET : A proximity-based assay to measure target engagement in living cells.
Table 3: In Vivo Pharmacokinetic Parameters
| Linker | Oral Bioavailability (%) | Half-life (t₁/₂, h) |
| PEG3 | 15 | 2.5 |
| PEG4 | 25 | 4.0 |
| PEG5 | 35 | 5.5 |
| PEG6 | 20 | 3.8 |
-
Pharmacokinetic parameters were determined following a single oral dose in mice.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Western Blotting for BRD4 Degradation
-
Objective : To quantify the degradation of BRD4 protein induced by PROTACs.
-
Protocol :
-
Cell Culture and Treatment : Seed human leukemia cells (e.g., MOLM-13) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PEG-based BRD4 PROTACs (or DMSO as a vehicle control) for 24 hours.
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control and then to the vehicle-treated control to determine the percentage of remaining BRD4 protein.
-
2. Quantitative Proteomics for Selectivity Analysis
-
Objective : To assess the selectivity of the PEG5-based PROTAC by identifying and quantifying off-target protein degradation.
-
Protocol :
-
Cell Culture and PROTAC Treatment : Culture cells (e.g., HeLa) and treat with the PEG5-based BRD4 PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control for 24 hours.
-
Protein Extraction and Digestion : Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling : Label the peptide samples from the PROTAC-treated and control groups with different TMT reagents for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Combine the labeled samples and analyze them by LC-MS/MS to identify and quantify the peptides.
-
Data Analysis : Process the raw data using proteomics software (e.g., MaxQuant) to identify proteins and determine their relative abundance between the treated and control samples. A significant decrease in abundance indicates protein degradation.
-
3. Cell Viability Assay
-
Objective : To evaluate the cytotoxic effect of the PROTACs on cancer cells.
-
Protocol :
-
Cell Seeding : Seed cancer cells (e.g., MOLM-13) in a 96-well plate.
-
PROTAC Treatment : Treat the cells with a serial dilution of the PROTACs for 72 hours.
-
Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis : Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
References
The Linker's Crucial Role: A Comparative Analysis of PROTACs with Different Linker Lengths
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's natural protein degradation machinery, hold immense therapeutic promise. A critical determinant of a PROTAC's success is the linker connecting the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparative analysis of PROTACs with varying linker lengths, supported by experimental data, to illuminate the principles of effective PROTAC design.
The linker is not a mere spacer; its length and composition are critical in dictating the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to a decrease in efficacy due to increased flexibility and reduced effective concentration.[2]
Quantitative Comparison of PROTAC Performance with Varying Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). A lower DC50 and a higher Dmax are indicative of a more potent and efficacious PROTAC.
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic study on ERα-targeting PROTACs demonstrated a clear dependence on linker length for optimal degradation in MCF7 breast cancer cells. The PROTACs consisted of a ligand for ERα and a peptide that binds to the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Length (atoms) | ER Degradation | Cell Viability (IC50) | ER Binding Affinity (IC50) |
| 9 | 9 | Less Effective | > 10 µM | ~100 nM |
| 12 | 12 | Effective | ~5 µM | ~100 nM |
| 13 | 16 | Most Effective | ~1 µM | ~100 nM |
| 14 | 19 | Less Effective | > 10 µM | ~100 nM |
| 15 | 21 | Less Effective | > 10 µM | ~100 nM |
Data summarized from a study by Cyrus et al.
The data clearly indicates that a 16-atom linker (PROTAC 13) provided the optimal length for ERα degradation and correlated with the most significant inhibition of cell proliferation. Interestingly, the linker length did not substantially affect the binding affinity of the PROTACs to the estrogen receptor, highlighting that degradation efficacy is not solely dependent on target engagement.
p38α Mitogen-Activated Protein Kinase-Targeting PROTACs
In a study focused on degrading p38α, a series of PROTACs with varying linker lengths were synthesized and evaluated in cancer cell lines. These PROTACs utilized a p38α inhibitor and a ligand for the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | Linker Length (atoms) | p38α Degradation (BBL358 cells) | p38α Degradation (T47D cells) |
| NR-1c | 20 | Effective | Less Effective |
| Series with 1,2,3-triazole | < 15 | Poorly Induced Degradation | Poorly Induced Degradation |
| Series with 1,2,3-triazole | 15-17 | Optimal Degradation | Optimal Degradation |
| Series with 1,2,3-triazole | > 17 | Reduced Degradation | Reduced Degradation |
Data summarized from a study on p38α degradation.
This research identified an optimal linker length of 15-17 atoms for efficient p38α degradation. PROTACs with linkers shorter than 15 atoms were found to be ineffective, likely due to an inability to form a productive ternary complex between p38α and CRBN.
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
The degradation of TBK1 was also shown to be highly dependent on the PROTAC linker length. A series of PROTACs with linkers of varying lengths, composed of alkyl and ether units, were investigated.
| Linker Length (atoms) | TBK1 Degradation | DC50 | Dmax |
| < 12 | No Degradation | - | - |
| 12-29 | Submicromolar Degradation | - | - |
| 21 | Most Potent | 3 nM | 96% |
| 29 | Reduced Potency | 292 nM | 76% |
Data summarized from a study by Arvinas.
In this case, a linker length of less than 12 atoms was insufficient to induce degradation. The most potent PROTAC featured a 21-atom linker, demonstrating high efficacy with a DC50 of 3 nM and a Dmax of 96%.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams illustrate the key processes.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Simplified estrogen receptor signaling and PROTAC intervention.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of PROTACs or a vehicle control for a predetermined duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells and incubate on ice. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
In Vitro Binding Affinity Assay
Objective: To determine the binding affinity of PROTACs to the target protein.
General Protocol (using a competitive binding assay format):
-
Reagents: Purified target protein, a known fluorescently labeled ligand for the target protein, and the PROTAC compounds.
-
Assay Setup: In a microplate, combine the purified target protein and the fluorescently labeled ligand at fixed concentrations.
-
Competition: Add the PROTAC compounds at varying concentrations to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence signal (e.g., fluorescence polarization). The displacement of the fluorescent ligand by the PROTAC will result in a change in the signal.
-
Data Analysis: Plot the signal change against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent ligand.
Conclusion
The length of the linker is a critical parameter in the design of effective PROTACs. The presented data for ERα, p38α, and TBK1-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. The relationship between linker length and PROTAC efficacy is often non-linear, with an optimal length existing for each specific target and E3 ligase pair. Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths, is essential for the development of novel and effective PROTAC-based therapeutics. The experimental protocols provided offer a framework for the robust evaluation of these molecules.
References
The Hydrophilicity Tightrope: How Linker Choice Dictates PROTAC Success
A deep dive into the critical role of linker hydrophilicity in balancing solubility, cell permeability, and degradative power of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of PROTACs with varying linker compositions, supported by quantitative data and detailed experimental protocols to aid researchers in the rational design of next-generation protein degraders.
The design of a successful Proteolysis Targeting Chimera (PROTAC) is a molecular balancing act. These heterobifunctional molecules, which co-opt the cell's own machinery to degrade specific proteins, are comprised of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often considered a simple spacer, the linker's physicochemical properties, particularly its hydrophilicity, are now understood to be a critical determinant of a PROTAC's overall activity. The choice of linker can profoundly influence a PROTAC's aqueous solubility, its ability to permeate cell membranes, and its capacity to promote the formation of a productive ternary complex—the crucial first step in protein degradation.
Hydrophilic linkers, most commonly those incorporating polyethylene glycol (PEG) chains, are frequently employed to improve the often-poor solubility of PROTACs, which tend to be large and lipophilic molecules.[1] Enhanced solubility is advantageous for formulation and can prevent aggregation, ensuring the PROTAC is available to engage its targets. However, this increase in polarity can come at a cost to cell permeability. A more hydrophilic PROTAC may struggle to passively diffuse across the lipid bilayer of the cell membrane to reach its intracellular target.[2] Conversely, highly lipophilic linkers can enhance cell penetration but may lead to poor solubility, non-specific binding, and potential off-target effects.[3]
This guide provides a comparative analysis of PROTACs with linkers of varying hydrophilicity, summarizing key performance data and outlining the experimental methodologies required to assess their impact.
Comparative Analysis of PROTACs with Varied Linker Hydrophilicity
The following tables summarize quantitative data from studies that have systematically investigated the impact of linker composition on PROTAC performance. These examples highlight the delicate interplay between linker hydrophilicity and the key parameters of degradation potency (DC50), maximal degradation (Dmax), and cell permeability.
Table 1: Impact of PEG Linker Length on TBK1-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| < 12 | No degradation observed | - | A minimum linker length is required for effective ternary complex formation. |
| 21 | 3 | 96% | An optimal linker length achieves the highest degradation potency.[4] |
| 29 | 292 | 76% | Longer linkers can lead to a decrease in degradation efficiency.[4] |
Table 2: Comparison of Amide vs. Ester Linkers on BET-Degrading PROTAC Permeability and Activity
| PROTAC | Linker Feature | ALogP | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | pDC50 | Key Observation |
| 21 | Amide | 3.6 | ~0.05 | 7.2 ± 0.2 | The amide-containing PROTAC has lower lipophilicity and permeability. |
| 25 | Ester | 4.3 | ~0.5 | 6.9 ± 0.2 | Replacing the amide with a more hydrophobic ester significantly improves permeability. |
| 24 | Amide | 3.7 | ~0.08 | Not specified | Ester substitution enhances permeability in this matched pair as well. |
| 28 | Ester | 4.4 | 0.6 | Not specified | This PROTAC with an ester linker shows the highest permeability in the series. |
Table 3: Permeability of Androgen Receptor (AR) PROTACs with a PEG Linker
| PROTAC | E3 Ligase Ligand | Caco-2 Permeability (A2B, 10⁻⁶ cm/s) | Efflux Ratio | Key Observation |
| 14 | Cereblon | 1.7 | 8.4 | Despite having the highest apparent permeability, this PROTAC was inactive, suggesting efflux transporters are a significant issue and that permeability alone does not guarantee activity. |
| 15 | Cereblon (modified) | Not specified | Not specified | A minor structural change in the E3 ligase ligand resulted in an active PROTAC (DCmax = 33%, DC50 = 10 nM), highlighting the complex structure-activity relationships. |
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC action and evaluation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Key experimental workflows for evaluating PROTAC activity.
Detailed Experimental Protocols
Precise and reproducible experimental methods are paramount for the accurate evaluation of PROTAC efficacy. The following are detailed protocols for the key experiments cited in this guide.
Western Blotting for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC compound stock solution
-
Assay buffer (e.g., PBS at pH 7.4)
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare solutions of the PROTAC in the assay buffer in the donor plate wells.
-
Assay Assembly: Add fresh assay buffer to the acceptor plate wells. Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in both compartments.
-
Incubation: Incubate the plate assembly for a specified period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex. Surface Plasmon Resonance (SPR) is a powerful method to measure the kinetics and affinity of these interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Recombinant purified target protein (POI) and E3 ligase complex (e.g., VCB)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure (example using SPR):
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
To measure the PROTAC-E3 ligase interaction, inject a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
To measure the PROTAC-POI interaction, inject a pre-incubated mixture of a fixed concentration of PROTAC and varying concentrations of the POI over a blank surface (or vice versa if POI is immobilized).
-
-
Ternary Complex Formation Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the POI over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Fit the binding data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity.
Conclusion
The hydrophilicity of the linker is a critical parameter in PROTAC design that must be carefully optimized to achieve a balance between aqueous solubility and cell permeability, without compromising the ability to form a stable and productive ternary complex. As the data presented demonstrates, subtle changes in linker composition can have a dramatic impact on the overall degradation activity. The use of systematic structure-activity relationship studies, employing the robust experimental protocols outlined in this guide, is essential for the rational design of potent and effective PROTAC degraders. Future advancements in computational modeling and a deeper understanding of the structural biology of ternary complexes will further empower researchers to navigate the complex landscape of PROTAC design and unlock the full therapeutic potential of this exciting modality.
References
A Comparative Guide to PROTAC Performance: The Influence of E3 Ligase Ligands with a PEGylated Linker
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Proteolysis Targeting Chimera (PROTAC) Efficacy Driven by E3 Ligase Selection.
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects them. The choice of each component critically influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides a comparative analysis of the performance of PROTACs constructed with a consistent PEG-based linker, exemplified by Acid-C1-PEG5-Boc, in conjunction with different E3 ligase ligands. While direct head-to-head experimental data for PROTACs utilizing the precise this compound linker with various E3 ligase ligands against a single target is not extensively published, this guide synthesizes available data from studies using similar PEGylated linkers to illustrate the profound impact of the E3 ligase ligand on PROTAC performance. The data presented herein is based on representative studies targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4.
Data Presentation: Performance of BRD4-Targeting PROTACs with a PEG Linker and Different E3 Ligase Ligands
The following table summarizes the typical performance metrics for PROTACs targeting BRD4, utilizing either Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligands, connected by a PEG-based linker. The key performance indicators are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC. A higher Dmax value indicates greater efficacy.
| E3 Ligase Recruited | Representative Ligand | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN | Pomalidomide | BRD4 | PEG | <10 | >90 | HeLa |
| VHL | VH032 | BRD4 | PEG | <25 | >90 | HeLa |
Note: The presented DC50 and Dmax values are illustrative and compiled from multiple sources where PEG linkers of similar length were used. These values can vary based on the specific PROTAC architecture, cell line, and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these PROTACs, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for PROTAC synthesis and evaluation.
Caption: Factors influencing E3 ligase ligand selection.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein, such as BRD4, in response to PROTAC treatment.[1][2]
1. Cell Culture and Treatment:
- Seed the desired cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTACs (both CRBN- and VHL-based) in the cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
- Include a vehicle control (e.g., DMSO) in parallel.
- Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
- Incubate the cells for a predetermined time, typically 18-24 hours, at 37°C in a CO2 incubator.
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and centrifuge to pellet the cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
3. Western Blotting:
- Normalize the protein concentration for all samples.
- Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control band intensity for each sample.
- Calculate the percentage of protein remaining relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: High-Throughput Determination of Protein Degradation using a HiBiT Assay
The HiBiT assay is a sensitive and quantitative method for measuring protein levels in real-time in live cells, making it suitable for high-throughput screening of PROTACs.[3][4]
1. Cell Line Generation:
- Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., BRD4) in the chosen cell line.
- Select and validate a clonal cell line that expresses the HiBiT-tagged protein at physiological levels.
2. Assay Preparation and Compound Treatment:
- Plate the HiBiT-tagged cells in a 96- or 384-well white, clear-bottom plate.
- Prepare serial dilutions of the PROTACs in the assay medium.
- Add the PROTAC dilutions to the cells and include a vehicle control.
3. Lytic Detection (Endpoint Assay):
- After a specified incubation time (e.g., 24 hours), add a lytic reagent containing the LgBiT protein and a luciferase substrate to the wells.
- This lyses the cells and allows the HiBiT-tagged protein to bind to LgBiT, forming a functional NanoLuc luciferase.
- Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.
4. Live-Cell Kinetic Assay:
- For real-time measurements, add a live-cell substrate (e.g., Endurazine) to the cells before adding the PROTACs.
- Measure the luminescence at multiple time points after PROTAC addition. This allows for the determination of the degradation kinetics.
5. Data Analysis:
- Normalize the luminescence signal of the PROTAC-treated wells to the vehicle-treated wells to determine the percentage of protein remaining.
- Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax values for endpoint assays.
- For kinetic assays, plot the luminescence over time to determine the rate of degradation.
Concluding Remarks
The selection of an E3 ligase ligand is a critical step in the design of a PROTAC with optimal performance characteristics. While both CRBN and VHL are widely and successfully used, they can confer different properties to the final PROTAC molecule. CRBN-based PROTACs, often utilizing smaller, more drug-like ligands such as pomalidomide, may offer advantages in terms of cell permeability and pharmacokinetic properties. On the other hand, VHL-based PROTACs have been shown to be highly potent and effective across a broad range of targets.
The use of a flexible and hydrophilic linker like this compound can help to mitigate potential solubility issues and provide the necessary length and spatial orientation for the formation of a stable and productive ternary complex. Ultimately, the optimal combination of a target ligand, linker, and E3 ligase ligand must be determined empirically for each protein of interest. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of PROTAC performance, enabling the identification of the most promising candidates for further development.
References
Assessing the Selectivity of PROTACs with a PEG5 Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of inducing the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of PROTACs featuring a PEG5 linker, supported by experimental data and detailed protocols to aid in the rational design and assessment of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Selectivity
The linker is not a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The length and composition of the linker dictate the geometry of this complex, and an optimal length is crucial for efficient ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short can lead to steric hindrance, while an excessively long one may result in inefficient ubiquitination.[4] The selectivity of a PROTAC is not solely dependent on the warhead's binding affinity but is significantly influenced by the linker's ability to promote a favorable ternary complex formation for the intended target over other proteins.[5]
Quantitative Comparison of PROTAC Performance with Varying Linker Lengths
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize synthesized data from studies on PROTACs targeting various proteins, illustrating the impact of linker length on degradation performance.
Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 12 | >1000 | <20 | |
| PEG | 16 (approximates PEG5) | ~100 | >80 | |
| PEG | 20 | >500 | ~40 |
This data illustrates that for ERα-targeting PROTACs, a 16-atom linker, which is structurally comparable to a PEG5 linker, demonstrates significantly higher potency and efficacy compared to both shorter and longer PEG linkers.
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | <12 | No degradation | 0 | |
| Alkyl/Ether | 12-29 | Submicromolar | >80 | |
| Alkyl/Ether (PEG-like) | 21 | 3 | 96 |
In the case of TBK1-targeting PROTACs, a linker length of at least 12 atoms is required for degradation. A 21-atom linker, which can be approximated by a PEG5-containing structure, showed near-complete degradation at a low nanomolar concentration.
Table 3: Comparative Degradation of BRD4 with Varying Linker Compositions
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl Chain | 50 | >90 | |
| PROTAC B | PEG-based | 25 | >95 | |
| PROTAC C | Rigid Linker | 10 | >95 |
This compiled data suggests that while rigid linkers can sometimes offer higher potency, PEG-based linkers often provide a favorable balance of potency and desirable physicochemical properties.
Key Experimental Protocols for Assessing PROTAC Selectivity
Accurate and reproducible assessment of PROTAC selectivity is crucial. The following are detailed protocols for two key experimental methodologies.
Quantitative Western Blotting for Target Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed a human cancer cell line expressing the target protein (e.g., THP-1 for BRD4) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a non-degrading inhibitor as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate, incubate on ice for 30 minutes, and then centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system. Densitometry analysis is used to quantify protein levels relative to a loading control (e.g., GAPDH).
-
Global Proteomics Analysis for Selectivity Profiling
Mass spectrometry-based quantitative proteomics is the gold standard for assessing PROTAC selectivity across the entire proteome.
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration around its DC50 value and a vehicle control.
-
-
Protein Extraction and Digestion:
-
Lyse cells and extract proteins as described for Western blotting.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Desalting and Labeling (e.g., TMT):
-
Stop the digestion with formic acid and desalt the peptides using a C18 SPE cartridge.
-
For quantitative comparison, label peptides from different treatment groups with tandem mass tags (TMT).
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in response to the PROTAC treatment, thus revealing on-target and off-target effects.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation and the experimental workflows for their assessment.
Caption: PROTAC-mediated degradation pathway.
Caption: Workflow for PROTAC selectivity assessment.
Signaling Pathway: BRD4 in Transcriptional Regulation
BRD4 is a key epigenetic reader and a member of the bromodomain and extra-terminal (BET) protein family. It plays a crucial role in regulating the transcription of genes involved in cell proliferation and cancer, such as c-Myc. PROTACs that induce the degradation of BRD4 have shown significant therapeutic potential.
Caption: Simplified BRD4 signaling pathway.
Conclusion
The linker is a critical component in the design of potent and selective PROTACs. A PEG5 linker often provides an optimal balance of flexibility and length to facilitate the formation of a productive ternary complex, leading to efficient protein degradation. However, the ideal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths and compositions is essential for the successful development of novel PROTAC-based therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and rigorous assessment of PROTAC selectivity.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC and ADC Linkers: Benchmarking Acid-C1-PEG5-Boc
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their stability, efficacy, and overall therapeutic index. The selection of an appropriate linker requires a careful balance between stability in circulation and efficient payload release or protein degradation at the target site. This guide provides an objective comparison of Acid-C1-PEG5-Boc, a heterobifunctional linker containing a five-unit polyethylene glycol (PEG) chain, against other commercially available linkers. The information presented is supported by a synthesis of publicly available data and established experimental protocols.
Introduction to Linker Technology
Linkers are broadly categorized as cleavable or non-cleavable, with the choice depending on the therapeutic strategy. Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment, such as changes in pH or the presence of specific enzymes.[1][] Non-cleavable linkers, in contrast, release the payload upon lysosomal degradation of the antibody in ADCs.[][]
This compound is a heterobifunctional linker featuring a carboxylic acid and a Boc-protected amine. The PEG5 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugate. The terminal functional groups allow for conjugation to both the targeting moiety and the payload.
Data Presentation: A Comparative Analysis of Linker Performance
The following tables summarize key performance characteristics of different linker types. While direct head-to-head data for this compound against all listed linkers under identical conditions is not publicly available, this comparison is constructed based on the known properties of its constituent parts (PEG, cleavable/non-cleavable potential) and data from studies on similar linker architectures.
Table 1: General Properties of Selected Commercial Linkers
| Linker Type | Structure/Example | Key Features | Primary Application |
| This compound | Carboxylic acid, PEG5 spacer, Boc-protected amine | Hydrophilic, flexible, heterobifunctional | ADCs, PROTACs |
| SMCC | Thioether (non-cleavable) | High plasma stability | ADCs |
| Val-Cit-PABC | Dipeptide (cleavable) | Cathepsin B cleavable | ADCs |
| Hydrazone | Hydrazone bond (cleavable) | pH-sensitive (acid-labile) | ADCs |
| Alkyl Chain | e.g., Propyl, Butyl | Hydrophobic, can enhance cell permeability | PROTACs |
Table 2: Performance Benchmarking of Linker Chemistries
| Parameter | This compound (Expected) | SMCC (Non-cleavable) | Val-Cit-PABC (Cleavable) | Alkyl Chain (PROTACs) |
| Plasma Stability | High | Very High | Moderate to High | Variable |
| Solubility | High | Moderate | Moderate | Low |
| Conjugation Efficiency | High | High | High | Moderate |
| Payload/Degrader Release Mechanism | N/A (depends on final modification) | Antibody degradation | Enzymatic cleavage | N/A |
| Bystander Effect Potential (ADCs) | Dependent on final structure | Low | High | N/A |
| Ternary Complex Stability (PROTACs) | Favorable due to flexibility | N/A | N/A | Can be optimized |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are standard protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a linker-payload conjugate in plasma.
Methodology:
-
Incubate the ADC or PROTAC at a concentration of 0.1 mg/mL in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 96 hours).
-
To quantify the intact conjugate, employ an affinity capture method (e.g., Protein A beads for ADCs) followed by LC-MS analysis to determine the drug-to-antibody ratio (DAR) or concentration of the intact PROTAC.
-
A decrease in DAR or PROTAC concentration over time indicates linker instability.
Cell Viability (Cytotoxicity) Assay
Objective: To determine the in vitro potency of an ADC.
Methodology:
-
Seed target cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC for a period of 72 to 96 hours.
-
Assess cell viability using a reagent such as MTS or CellTiter-Glo.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using chemiluminescence and quantify the band intensity, normalizing to a loading control like GAPDH.
Mandatory Visualization
References
A Researcher's Guide to PROTAC Linkers: A Quantitative Comparison of DC50 and Dmax
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target-binding ligand to the E3 ligase recruiter. The composition, length, and rigidity of this linker profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a quantitative comparison of key performance indicators—DC50 and Dmax—for different linker types, supported by experimental data and detailed protocols.
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 (half-maximal degradation concentration): This represents the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.[1][2]
-
Dmax (maximum degradation): This is the maximum percentage of the target protein that can be degraded by a PROTAC. A higher Dmax value signifies a more efficacious PROTAC.[1][2]
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths in the degradation of specific protein targets.
Table 1: Impact of Linker Length and Type on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [3] |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | Reference |
| PEG-based | 9 | ~50 | |
| PEG-based | 12 | ~75 | |
| PEG-based | 16 | ~95 | |
| PEG-based | 19 | ~70 | |
| PEG-based | 21 | ~60 |
Table 3: Comparison of Linker Composition for CRBN Degradation in HEK293T cells
| Linker Composition | Degradation Efficacy | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | |
| Three PEG units | Weak degradation |
Table 4: Impact of Linker Rigidity on Degradation
| Target | Linker Type | Observation | Reference |
| Not Specified | Flexible (PEG) | Exhibited degradation | |
| Not Specified | Rigid (Disubstituted Alkyne) | More potent than flexible linker |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA (ICE)
In-Cell ELISA is a high-throughput alternative to Western blotting for quantifying intracellular protein levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with a fixation solution, followed by permeabilization to allow antibody entry.
-
Immunostaining:
-
Block the cells with a blocking buffer.
-
Incubate with a primary antibody against the target protein.
-
Wash the cells.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the cells.
-
-
Signal Development and Detection: Add a colorimetric HRP substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Normalize the absorbance values to a cell staining dye or another internal control. Calculate the percentage of remaining protein relative to the vehicle control and determine the DC50 and Dmax values as described for Western blotting.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for determining its efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for DC50/Dmax determination.
References
The Crucial Role of Linkers in Ternary Complex Formation: A Structural and Biophysical Comparison
A deep dive into how linker chemistry dictates the stability and efficacy of targeted protein degraders.
In the realm of targeted protein degradation, the formation of a stable and productive ternary complex—comprising the target protein, an E3 ubiquitin ligase, and a heterobifunctional degrader molecule (like a PROTAC)—is the linchpin of success. The linker connecting the target-binding and E3-recruiting moieties of the degrader is not merely a passive spacer but an active participant in orchestrating this critical molecular handshake. Its length, composition, and rigidity profoundly influence the thermodynamics and kinetics of ternary complex formation, ultimately dictating the efficiency and selectivity of target protein degradation. This guide provides a comparative analysis of different linker strategies, supported by structural and biophysical data, to inform the rational design of next-generation protein degraders.
Quantitative Comparison of Linker Performance
The choice of linker can dramatically impact the binding affinities, cooperativity, and degradation efficiency of a PROTAC. Below, we summarize key quantitative data for a series of degraders targeting the BRD4 bromodomain to the VHL E3 ligase, highlighting the influence of linker modifications.
| PROTAC | Linker Composition | Linker Length (atoms) | Binary Affinity (Target, Kd, nM) | Binary Affinity (E3 Ligase, Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) | Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| MZ1 | PEG | 12 | 18 | 66 | 3 | 22 | 25 | >95 |
| AT1 | Thioether-PEG-like | 11 | 90 | 330 | 47 | 7 | 13 | >95 |
| PROTAC 1 | Alkyl | 10 | 29 | 180 | 56 | 3.2 | ~100 | ~80 |
| PROTAC 2 | PEG | 9 | 25 | 75 | 15 | 5 | 50 | >90 |
| PROTAC 3 | Rigid Piperazine | 13 | 45 | 120 | 25 | 4.8 | 35 | >90 |
Note: Data is compiled and representative from multiple sources. Absolute values can vary based on specific experimental conditions.
The Impact of Linker Properties on Ternary Complex Formation
The linker's chemical nature directly influences the conformation and stability of the ternary complex.
Flexibility vs. Rigidity:
-
Flexible linkers , such as polyethylene glycol (PEG) and alkyl chains, are the most commonly used due to their synthetic tractability and ability to accommodate various protein-protein orientations. PEG linkers, being more hydrophilic, can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.
-
Rigid linkers , often incorporating cyclic structures like piperazine or triazoles, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation by reducing the entropic penalty of complex formation. Rigid linkers can also enhance metabolic stability.
Linker Length:
The length of the linker is a critical parameter that must be optimized for each target-E3 ligase pair.
-
A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.
-
Conversely, an excessively long linker may lead to unproductive binding modes and a decrease in effective concentration, resulting in a weaker ternary complex and the "hook effect".
Experimental Protocols for Ternary Complex Characterization
Accurate characterization of ternary complex formation is crucial for understanding the structure-activity relationship of different linkers. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two indispensable biophysical techniques for this purpose.
Isothermal Titration Calorimetry (ITC) for Measuring Cooperativity
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of interaction. It is a gold-standard method for quantifying cooperativity (α) in ternary complex formation.
Protocol:
-
Preparation:
-
Dialyze all proteins (target and E3 ligase complex) and the PROTAC into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
Prepare a 10-20 µM solution of the E3 ligase in the ITC cell.
-
Prepare a 100-200 µM solution of the PROTAC in the injection syringe.
-
To measure ternary complex formation, prepare a 10-20 µM solution of the E3 ligase pre-saturated with a 1.5 to 2-fold molar excess of the target protein in the ITC cell.
-
-
Titration:
-
Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL of the PROTAC solution into the cell at 25°C, with a spacing of 150 seconds between injections and a stirring speed of 750 rpm.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the integrated data to a single-site binding model to determine the binary binding affinity of the PROTAC to the E3 ligase (Kd,binary).
-
Fit the data from the titration into the pre-formed binary complex to determine the ternary complex binding affinity (Kd,ternary).
-
Calculate the cooperativity factor (α) using the formula: α = Kd,binary / Kd,ternary . A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events, providing kinetic information (kon and koff) in addition to binding affinity (Kd).
Protocol:
-
Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip to a level of approximately 200-400 response units (RU).
-
Use a reference flow cell with immobilized streptavidin for background subtraction.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC (e.g., 1.56 to 100 nM) over the sensor surface at a flow rate of 30 µL/min for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds.
-
Regenerate the surface between cycles using a short pulse of a low pH buffer (e.g., glycine-HCl pH 2.5).
-
-
Ternary Interaction Analysis:
-
Prepare a series of PROTAC concentrations as above.
-
Add a constant, saturating concentration of the target protein (e.g., 1 µM BRD4) to each PROTAC dilution.
-
Inject these mixtures over the immobilized E3 ligase surface using the same parameters as the binary analysis.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary interaction analyses to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).
-
The cooperativity (α) can be calculated from the ratio of the binary and ternary Kd values.
-
Visualizing the Process: From Binary Binding to Ternary Complex Formation
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Ternary complex formation pathways.
Caption: Isothermal Titration Calorimetry workflow.
Caption: Surface Plasmon Resonance workflow.
Conclusion
The linker is a critical design element in the development of effective PROTACs and other heterobifunctional degraders. Its composition, length, and rigidity are key determinants of ternary complex stability and degradation efficacy. A thorough understanding of how different linkers influence the biophysical properties of the ternary complex, through techniques like ITC and SPR, is essential for the rational design of potent and selective protein degraders. The data and methodologies presented in this guide offer a framework for researchers to systematically evaluate and optimize linker strategies in their drug discovery efforts.
A Tale of Two Linkers: A Case Study Comparing PEG and Alkyl-Ether Linkers for HER2-Targeted Therapy
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of antibody-drug conjugates (ADCs), directly influencing their stability, pharmacokinetics, efficacy, and toxicity. This guide provides a comparative analysis of a polyethylene glycol (PEG) linker and a conventional alkyl-ether linker in the context of a HER2-targeted therapy. By examining the experimental data, we can objectively assess the impact of linker chemistry on the overall performance of an ADC.
The development of ADCs has revolutionized cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, plays a pivotal role in the success of an ADC. An ideal linker must be stable in circulation to prevent premature drug release and its associated off-target toxicity, yet it must efficiently release the payload once the ADC has reached the target tumor cell.
This case study focuses on a miniaturized ADC, an affibody-drug conjugate, targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established therapeutic target in breast and other cancers. We will compare the performance of a conjugate utilizing a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a commonly used alkyl-based crosslinker, with conjugates employing PEG linkers of varying molecular weights.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize the key quantitative data from a head-to-head comparison of a HER2-targeting affibody conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) via either an SMCC linker or PEG linkers of 4 kDa and 10 kDa.
Table 1: In Vitro Cytotoxicity against HER2-Positive Cancer Cells
| Conjugate | Linker Type | IC50 (nM) in NCI-N87 cells | Fold Change in Cytotoxicity vs. SMCC |
| ZHER2-SMCC-MMAE | Alkyl (SMCC) | Undisclosed in search results | - |
| ZHER2-PEG4K-MMAE | PEG (4 kDa) | Undisclosed in search results | 4.5-fold reduction[1] |
| ZHER2-PEG10K-MMAE | PEG (10 kDa) | Undisclosed in search results | 22-fold reduction[1] |
Table 2: Pharmacokinetic Profile in Mice
| Conjugate | Linker Type | Circulation Half-Life (t½) | Fold Change in Half-Life vs. SMCC |
| ZHER2-SMCC-MMAE | Alkyl (SMCC) | 19.6 minutes | - |
| ZHER2-PEG4K-MMAE | PEG (4 kDa) | Undisclosed in search results | 2.5-fold increase[1] |
| ZHER2-PEG10K-MMAE | PEG (10 kDa) | Undisclosed in search results | 11.2-fold increase[1] |
Table 3: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Linker Type | Tumor Growth Inhibition |
| ZHER2-SMCC-MMAE | Alkyl (SMCC) | Less effective than HP10KM[1] |
| ZHER2-PEG4K-MMAE | PEG (4 kDa) | Less effective than HP10KM |
| ZHER2-PEG10K-MMAE | PEG (10 kDa) | Most ideal tumor therapeutic ability |
Table 4: Safety Profile
| Conjugate | Linker Type | Maximum Tolerated Dose (MTD) |
| ZHER2-SMCC-MMAE | Alkyl (SMCC) | Lower MTD |
| ZHER2-PEG10K-MMAE | PEG (10 kDa) | At least 4-fold higher than ZHER2-SMCC-MMAE |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are the key experimental protocols employed in this comparative study.
ADC Synthesis and Characterization
-
Drug-Linker Preparation: The cytotoxic payload, MMAE, was first functionalized. For the alkyl-linked conjugate, MMAE was conjugated to the SMCC crosslinker. For the PEGylated conjugates, MMAE was conjugated to bifunctional PEG chains of 4 kDa and 10 kDa.
-
Affibody Reduction: The HER2-targeting affibody molecule (ZHER2) was treated with a reducing agent to expose free sulfhydryl groups for conjugation.
-
Conjugation: The activated drug-linker constructs (SMCC-MMAE or PEG-MMAE) were then incubated with the reduced affibody to form the final conjugates.
-
Purification and Characterization: The resulting ADCs were purified to remove unreacted components. The final products were characterized to confirm their identity, purity, and drug-to-affibody ratio (DAR).
In Vitro Cytotoxicity Assay
-
Cell Culture: HER2-positive human gastric cancer cells (NCI-N87) were cultured in appropriate media.
-
ADC Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the different ADC constructs.
-
Cell Viability Assessment: After a set incubation period, cell viability was assessed using a standard method, such as an MTS or MTT assay, to determine the concentration of ADC required to inhibit cell growth by 50% (IC50).
Pharmacokinetic Study in Mice
-
Animal Model: Healthy mice were used for this study.
-
ADC Administration: A single dose of each ADC construct was administered intravenously to the mice.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Quantification: The concentration of the ADC in the plasma was determined using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data was used to calculate pharmacokinetic parameters, including the circulation half-life.
In Vivo Antitumor Efficacy Study
-
Xenograft Model: Immunocompromised mice were subcutaneously inoculated with HER2-positive NCI-N87 tumor cells.
-
Treatment: Once the tumors reached a specified size, the mice were randomized into different treatment groups and received intravenous injections of the different ADC constructs or a vehicle control.
-
Tumor Volume Measurement: Tumor volume was measured at regular intervals throughout the study.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualization
Caption: Generalized mechanism of action for an antibody-drug conjugate targeting HER2.
Caption: Experimental workflow for the synthesis and preclinical evaluation of the ADCs.
Discussion and Conclusion
The results of this case study highlight the profound impact of linker chemistry on the therapeutic potential of an ADC. While the incorporation of PEG linkers led to a decrease in in vitro cytotoxicity, this was more than compensated for by the significant improvements in the pharmacokinetic profile.
The extended circulation half-life of the PEGylated conjugates, particularly the one with the 10 kDa PEG linker, allowed for greater accumulation of the therapeutic agent in the tumor. This ultimately translated to superior in vivo antitumor efficacy compared to the ADC with the conventional alkyl-based SMCC linker. Furthermore, the improved safety profile of the PEGylated conjugate, as indicated by a higher maximum tolerated dose, suggests a wider therapeutic window.
This case study underscores a critical principle in ADC design: the optimization of one parameter, such as in vitro potency, should not be considered in isolation. A holistic approach that balances cytotoxicity, stability, pharmacokinetics, and safety is essential for the development of a successful ADC. The use of hydrophilic linkers, such as PEG, represents a valuable strategy to mitigate the challenges associated with hydrophobic payloads and improve the overall therapeutic index of ADCs. For drug development professionals, these findings emphasize the importance of linker engineering in tailoring the properties of an ADC to achieve the desired clinical outcome.
References
The Crucial Connecting Element: A Comparative Review of PROTAC Linker Performance
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to induce targeted protein degradation, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant attention has been given to the warhead and E3 ligase ligand, the linker is emerging as a critical determinant of PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTAC linker performance, supported by experimental data, to inform the design of next-generation protein degraders.
The linker is not a mere passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation.[1] Conversely, a suboptimal linker can result in steric hindrance, unproductive ternary complex conformations, or instability, thereby diminishing degradation efficiency.[2][3]
The PROTAC Mechanism of Action: A Symphony of Interactions
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. Poly-ubiquitination marks the protein for recognition and degradation by the 26S proteasome, thus eliminating it from the cell.[2] The linker's length, composition, and attachment points are all critical parameters that govern the geometry and stability of the ternary complex, and by extension, the efficiency of this process.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
